1-Benzyl-3-phenylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQMXILLUBOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590507 | |
| Record name | 1-Benzyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-32-1 | |
| Record name | 1-Benzyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure of 1-Benzyl-3-phenylpiperazine
Abstract: This document provides a comprehensive technical overview of 1-benzyl-3-phenylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's structural features, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization. The known biological context of the broader phenylpiperazine class, particularly its interaction with serotonergic and dopaminergic pathways, is discussed and visualized to provide a framework for its potential pharmacological applications. All data is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a disubstituted piperazine derivative. The core structure is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific molecule, a benzyl group (-CH₂-Ph) is attached to the nitrogen at position 1, and a phenyl group (-Ph) is attached to the carbon at position 3. The presence of a chiral center at the C-3 position means the compound can exist as a racemate or as individual (R)- and (S)-enantiomers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5368-32-1[1] |
| Molecular Formula | C₁₇H₂₀N₂[1] |
| 2D Structure | |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)CC3=CC=CC=C3 |
| InChI Key | VEJWDLHOLWGRLH-UHFFFAOYSA-N |
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The table below summarizes its core properties, supplemented with data from the closely related parent structures, 1-benzylpiperazine (BZP) and 1-phenylpiperazine, for context.
| Property | This compound | 1-Benzylpiperazine (BZP) | 1-Phenylpiperazine |
| Molecular Weight | 252.36 g/mol [1] | 176.26 g/mol | 162.23 g/mol |
| Boiling Point | Data not available | 122-124 °C at 2.5 mmHg | 286-287 °C at 760 mmHg |
| Melting Point | Data not available | Data not available | 18.8 °C[2] |
| Density | Data not available | Data not available | 1.062 g/mL at 25 °C |
| pKa (Conjugate Acid) | Data not available | Data not available | ~8.71[3] |
| Appearance | Data not available | Pale-brown oil | Clear, colorless to yellow liquid[2] |
| Solubility | Sparingly soluble in water | Data not available | Insoluble in water[2] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅-C and C₆H₅-CH₂) |
| ~ 3.50 - 3.60 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 3.80 - 3.90 | Multiplet | 1H | Methine proton (-CH-Ph) |
| ~ 1.80 - 3.20 | Multiplets | 7H | Piperazine ring protons (-CH₂- and -NH-) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 145 | Quaternary C of phenyl group |
| ~ 138 | Quaternary C of benzyl group |
| ~ 127 - 129 | Aromatic CH carbons |
| ~ 63 | Benzylic CH₂ carbon |
| ~ 60 | Methine CH carbon |
| ~ 45 - 56 | Piperazine ring CH₂ carbons |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatics |
| 2950 - 2800 | C-H Stretch | Aliphatics (piperazine ring, benzylic CH₂) |
| ~ 1600, ~1490, ~1450 | C=C Stretch | Aromatic rings |
| ~ 1130 | C-N Stretch | Aliphatic amine |
Mass Spectrometry (MS) (Predicted)
| m/z | Ion | Fragmentation Pathway |
| 252 | [M]⁺ | Molecular ion |
| 161 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment[4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the N-alkylation of 2-phenylpiperazine with benzyl chloride.
Materials:
-
2-Phenylpiperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-phenylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol), add a base such as anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquire spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire spectrum on the same instrument, typically at 100 MHz.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze as a thin film on a salt plate (NaCl or KBr) for oils, or as a KBr pellet for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) for molecular weight confirmation or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for fragmentation analysis.
-
Analysis: Determine the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI) and compare the fragmentation pattern with predicted pathways.
Caption: Workflow for the analytical characterization of the synthesized compound.
Biological Activity and Signaling Pathways
While specific pharmacological data for this compound is limited, the phenylpiperazine scaffold is a well-established pharmacophore in numerous centrally acting drugs.[3] These compounds frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, acting as agonists, partial agonists, or antagonists.[5][6] For instance, many phenylpiperazine antidepressants and antipsychotics modulate 5-HT₂ and D₂ receptors.[5][7]
The interaction of a phenylpiperazine ligand with a G-protein coupled receptor (GPCR), such as the 5-HT₁ₐ or D₂ receptor, typically initiates an intracellular signaling cascade. Upon binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. The Gα subunit (often Gαi/o for these receptors) exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity, altering cellular function.
References
- 1. scbt.com [scbt.com]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
1-Benzyl-3-phenylpiperazine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3-phenylpiperazine
Disclaimer: The precise mechanism of action of this compound has not been extensively elucidated in publicly available scientific literature. This guide provides a detailed overview of its presumed pharmacological profile based on the well-established structure-activity relationships of its constituent chemical moieties and the known actions of structurally related piperazine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a disubstituted piperazine derivative. The piperazine scaffold is a common pharmacophore found in a multitude of centrally acting agents due to its ability to interact with a variety of neurotransmitter receptors and transporters. Structurally, this compound combines the features of a 1-benzylpiperazine and a 3-phenylpiperazine. This unique combination suggests a complex pharmacological profile, likely involving interactions with monoaminergic systems, including those for dopamine, serotonin, and norepinephrine.
Inferred Pharmacological Profile
Based on the pharmacology of its structural analogs, this compound is likely to function as a monoamine reuptake inhibitor and/or releasing agent. The N-benzyl group is a common feature in compounds targeting the dopamine transporter (DAT), while the phenylpiperazine moiety is known to confer affinity for serotonin transporters (SERT) and various serotonin receptor subtypes.
Interaction with Monoamine Transporters
The primary mechanism of action is anticipated to be the inhibition of dopamine, norepinephrine (NET), and serotonin reuptake by binding to their respective transporters. The relative potency at each transporter will determine its overall stimulant and psychoactive effects.
Receptor Interactions
Beyond monoamine transporters, phenylpiperazine derivatives are known to interact with a range of G-protein coupled receptors, which can modulate their primary effects. These may include:
-
Serotonin Receptors: Particularly the 5-HT1A and 5-HT2A/2C receptor subtypes.
-
Adrenergic Receptors: Phenylpiperazines often exhibit affinity for α1- and α2-adrenergic receptors.
-
Dopamine Receptors: While less common for this structural class, direct interactions with D1 and D2-like receptors cannot be entirely ruled out without empirical data.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the binding affinities (Ki, IC50) of key structural analogs of this compound at monoamine transporters and relevant receptors. This data is compiled from various in vitro studies and serves as a basis for estimating the potential target profile of the compound .
Table 1: Binding Affinities of Phenylpiperazine Analogs at Monoamine Transporters
| Compound | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) |
| 1-Phenylpiperazine | 2530 | 186 | 880 |
| m-Chlorophenylpiperazine (mCPP) | - | - | 230 |
| GBR 12909 | 34 | - | - |
Table 2: Receptor Binding Affinities of Phenylpiperazine Analogs
| Compound | 5-HT1A (Ki, nM) | α1-Adrenergic (Ki, nM) |
| 1-Phenylpiperazine | 380 | - |
| Bicyclohydantoin-phenylpiperazines | Varies | Varies |
Experimental Protocols
The determination of the pharmacological profile of a novel compound like this compound involves a standardized set of in vitro assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter.
-
Objective: To measure the equilibrium dissociation constant (Ki) of this compound for various targets.
-
General Procedure:
-
Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, or NET).
-
Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) at a fixed concentration.
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.
-
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake.
-
General Procedure:
-
Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cells expressing the transporters.
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Calculate the IC50 value for uptake inhibition.
-
Visualizations
Inferred Signaling Pathway
The following diagram illustrates the presumed primary mechanism of action of this compound at a monoaminergic synapse.
Caption: Inferred mechanism of this compound at the synapse.
Experimental Workflow for Pharmacological Characterization
This diagram outlines the logical flow of experiments to determine the mechanism of action of a novel piperazine derivative.
Caption: Workflow for characterizing the mechanism of action.
Conclusion
While direct experimental data on this compound is lacking, a robust body of literature on its structural analogs allows for a well-founded inference of its mechanism of action. It is likely a modulator of monoaminergic systems, primarily acting as an inhibitor of dopamine, norepinephrine, and serotonin transporters. Its precise selectivity and functional activity (i.e., whether it is a pure uptake inhibitor or also a releasing agent) would require empirical validation through the experimental protocols outlined in this guide. Further research into this compound could reveal a nuanced pharmacological profile with potential applications in neuroscience and drug development.
Spectroscopic Data for 1-Benzyl-3-phenylpiperazine: A Comprehensive Analysis
This guide aims to provide a framework for the type of data and experimental details that would be expected in a comprehensive technical paper on this topic. However, due to the lack of specific data for 1-Benzyl-3-phenylpiperazine, the following sections are presented as a template, illustrating the expected format and content based on general laboratory practices for the characterization of organic compounds.
Data Presentation
In a typical research context, the spectroscopic data for this compound would be summarized in clear, structured tables for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (Anticipated)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Anticipated)
| Chemical Shift (δ, ppm) | Assignment |
| Data Not Available |
Table 3: IR Spectroscopic Data for this compound (Anticipated)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available |
Table 4: Mass Spectrometry Data for this compound (Anticipated)
| m/z | Relative Intensity (%) | Assignment |
| Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic techniques mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-10 mg) would be prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of this compound could be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The data would be presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound would be acquired using a mass spectrometer, with a technique such as electrospray ionization (ESI) or electron impact (EI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions detected. The data would be presented as a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
A logical workflow for the spectroscopic analysis of a synthesized compound like this compound can be visualized. This diagram illustrates the general steps from sample preparation to data analysis.
Potential Pharmacological Effects of 1-Benzyl-3-phenylpiperazine: A Technical Whitepaper
Introduction
1-Benzyl-3-phenylpiperazine is a disubstituted piperazine derivative featuring a benzyl group at the N1 position and a phenyl group at the C3 position. Its structural congeners, including 1-benzylpiperazine (BZP) and various phenylpiperazine derivatives, are known to possess significant psychoactive properties, primarily through modulation of monoaminergic systems.[1][2] This whitepaper aims to provide a comprehensive technical overview of the potential pharmacological profile of this compound by examining the known effects of its structural analogs.
Predicted Pharmacological Profile
Based on the pharmacology of its constituent chemical moieties, this compound is predicted to be a monoamine releasing agent and/or reuptake inhibitor with potential activity at various neurotransmitter receptors.
Monoamine Transporter Activity
The benzylpiperazine scaffold is a well-established pharmacophore that interacts with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] 1-Benzylpiperazine (BZP) itself is a non-selective monoamine releasing agent with a preference for dopamine and norepinephrine release over serotonin.[4] The presence of the phenyl group at the 3-position is likely to modulate this activity. Phenylpiperazine derivatives are known to interact with monoamine transporters, with varying degrees of potency and selectivity depending on the substitution pattern.[5]
It is hypothesized that this compound will exhibit inhibitory activity at DAT, NET, and SERT, potentially acting as a triple reuptake inhibitor or a monoamine releaser. The precise affinity and selectivity profile would require experimental validation.
Receptor Binding Affinity
Beyond monoamine transporters, benzylpiperazine and phenylpiperazine derivatives have demonstrated affinity for a range of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Of particular interest are serotonin (5-HT), dopamine (D), and sigma (σ) receptors.
-
Serotonin Receptors: Phenylpiperazine derivatives often exhibit affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6] This can contribute to a complex pharmacological profile, including potential anxiolytic, antidepressant, or hallucinogenic effects.
-
Dopamine Receptors: Some N-aryl-N'-benzylpiperazines show affinity for D2-like dopamine receptors, suggesting potential antipsychotic or other CNS activities.[7]
-
Sigma Receptors: Benzylpiperazine derivatives have been identified as potent and selective ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[8][9] These receptors are implicated in a variety of cellular functions and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders.
The affinity of this compound for these and other receptors would need to be determined through comprehensive receptor screening.
Quantitative Data from Structurally Related Compounds
To provide a quantitative basis for the predicted pharmacological profile, the following table summarizes the receptor binding affinities (Ki) and monoamine release potencies (EC50) of selected benzylpiperazine and phenylpiperazine analogs.
| Compound | Target | Assay Type | Value | Units | Reference |
| Benzylpiperazine Analogs | |||||
| 1-Benzylpiperazine (BZP) | DAT | Release | 175 | EC50 (nM) | [4] |
| NET | Release | 62 | EC50 (nM) | [4] | |
| SERT | Release | 6050 | EC50 (nM) | [4] | |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ1 Receptor | Binding | 2.7 | Ki (nM) | [9] |
| σ2 Receptor | Binding | 102.6 | Ki (nM) | [9] | |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ1 Receptor | Binding | 2.6 | Ki (nM) | [9] |
| σ2 Receptor | Binding | 486.2 | Ki (nM) | [9] | |
| Phenylpiperazine Analogs | |||||
| 1-Phenylpiperazine | NET | Release | 186 | EC50 (nM) | [5] |
| SERT | Release | 880 | EC50 (nM) | [5] | |
| DAT | Release | 2530 | EC50 (nM) | [5] | |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | SERT | Release | Selective | - | [3] |
| Niaprazine | α1-adrenoceptor | Binding | 77 | Ki (nM) | [10] |
| 5-HT2 receptor | Binding | 25 | Ki (nM) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of a novel compound. The following are representative protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428.
-
Reference Compound (for non-specific binding): Cocaine or GBR-12909.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
Procedure:
-
Membrane Preparation:
-
Culture and harvest hDAT-expressing HEK293 cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.[11]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]WIN 35,428 (near its Kd), and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of the reference compound.
-
Incubate at a controlled temperature to reach equilibrium.[12]
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash filters with ice-cold buffer.
-
Quantify radioactivity using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[11]
-
Serotonin Release Assay using Brain Synaptosomes
This protocol measures the ability of a test compound to induce the release of endogenous serotonin from isolated nerve terminals.
Materials:
-
Rat brain tissue (e.g., striatum or cortex).
-
Sucrose homogenization buffer.
-
Krebs-Ringer buffer.
-
Test Compound: this compound.
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.[13]
-
-
Release Assay:
-
Pre-incubate aliquots of the synaptosomal suspension at 37°C.
-
Add the test compound at various concentrations.
-
At specified time points, terminate the release by rapid filtration or centrifugation.[1]
-
-
Quantification:
-
Measure the concentration of serotonin in the supernatant (released) and in the synaptosomal pellet (remaining) using HPLC.[1]
-
-
Data Analysis:
-
Calculate the percentage of serotonin released relative to the total amount.
-
Determine the EC50 value for release.
-
Sigma Receptor Binding Assay
This protocol outlines a competitive binding assay for determining the affinity of a test compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).
-
Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (for σ2).
-
Masking agent (for σ2 assay): (+)-pentazocine.
-
Reference Compound (for non-specific binding): Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
Procedure:
-
Membrane Preparation:
-
Homogenize the appropriate tissue in ice-cold buffer and prepare membrane fractions by centrifugation.[14]
-
-
Binding Assay (σ1):
-
Incubate guinea pig brain membranes with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.
-
Determine non-specific binding using a high concentration of haloperidol.[15]
-
-
Binding Assay (σ2):
-
Incubate rat liver membranes with varying concentrations of the test compound, a fixed concentration of [³H]DTG, and a concentration of (+)-pentazocine to mask σ1 sites.
-
Determine non-specific binding using a high concentration of haloperidol.[16]
-
-
Termination, Detection, and Data Analysis:
-
Follow the same procedures as described for the DAT binding assay.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacological evaluation of this compound.
Caption: Proposed synthetic route for this compound.
Caption: General workflow for in vitro pharmacological characterization.
Caption: Hypothesized modulation of monoaminergic signaling pathways.
Conclusion
While direct experimental data on this compound is lacking, a predictive analysis based on its structural components suggests a complex pharmacological profile. It is likely to function as a modulator of monoamine transporters and may interact with various neurotransmitter receptors, including serotonin and sigma receptors. The provided quantitative data on related compounds and detailed experimental protocols offer a solid foundation for initiating a comprehensive investigation into the pharmacological effects of this novel compound. Such research is warranted to elucidate its potential therapeutic applications and to understand its full spectrum of activity on the central nervous system.
References
- 1. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
An In-Depth Technical Guide to 1-Benzyl-3-phenylpiperazine: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. While its direct therapeutic applications are not yet fully established, its structural similarity to other pharmacologically active piperazine derivatives suggests potential interactions with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and its putative pharmacological profile based on related compounds. The document also outlines potential experimental protocols for its synthesis and analysis, and discusses its potential as a scaffold for the development of novel therapeutic agents.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The introduction of benzyl and phenyl substituents onto the piperazine ring, as in this compound, can significantly modulate its pharmacological activity. This document aims to consolidate the currently available technical information on this compound to serve as a foundational resource for researchers and drug development professionals interested in this and related compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5368-32-1 |
| Molecular Formula | C₁₇H₂₀N₂ |
| Molecular Weight | 252.36 g/mol |
| (R)-enantiomer CAS | 832155-10-9 |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route is outlined below. This proposed method is based on the well-documented N-alkylation of piperazines.
dot
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Phenylpiperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacology and Mechanism of Action
The pharmacological profile of this compound has not been extensively characterized. However, based on the known activities of other phenylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems. Phenylpiperazines are known to exhibit varying degrees of affinity for dopamine, serotonin, and adrenergic receptors.[1]
Putative Biological Targets
Based on the pharmacology of related compounds, potential biological targets for this compound are summarized in Table 2. It is important to note that these are extrapolated targets, and experimental validation is required.
Table 2: Putative Biological Targets and Pharmacological Effects of this compound
| Target Receptor Family | Specific Subtype(s) (Hypothesized) | Potential Pharmacological Effect |
| Dopamine Receptors | D₂, D₃ | Modulation of motor control, motivation, and reward |
| Serotonin Receptors | 5-HT₁A, 5-HT₂A, 5-HT₂C | Regulation of mood, anxiety, and cognition |
| Adrenergic Receptors | α₁, α₂ | Influence on blood pressure and arousal |
| Monoamine Transporters | DAT, SERT, NET | Inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations |
Signaling Pathways
The interaction of this compound with its putative G protein-coupled receptor (GPCR) targets would likely trigger downstream signaling cascades. A generalized schematic of a potential signaling pathway is depicted below.
dot
Caption: Generalized GPCR signaling pathway potentially activated by this compound.
Analytical Methodologies
The analysis of this compound in biological matrices or as a pure compound would likely employ standard chromatographic and spectrometric techniques used for other piperazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Hypothetical GC-MS Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of 100°C, held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.
dot
Caption: General workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of non-volatile derivatives or for higher sensitivity and selectivity in complex matrices, LC-MS/MS would be the method of choice.
Hypothetical LC-MS/MS Protocol:
-
Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quantification.
Conclusion and Future Directions
This compound represents an understudied molecule within the pharmacologically significant piperazine class. While direct experimental data remains scarce, its structural features suggest a potential for interaction with key central nervous system targets. The synthetic and analytical protocols outlined in this guide, though hypothetical, are based on well-established methodologies for similar compounds and provide a solid starting point for future research.
Further investigation into the synthesis, purification, and comprehensive pharmacological characterization of this compound is warranted. In vitro receptor binding assays and functional assays are crucial to elucidate its specific molecular targets and mechanism of action. Subsequent in vivo studies in animal models could then explore its potential therapeutic effects and pharmacokinetic profile. The insights gained from such studies could pave the way for the development of novel drug candidates based on the this compound scaffold for a range of neurological and psychiatric disorders.
References
In Silico Modeling of 1-Benzyl-3-phenylpiperazine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-phenylpiperazine is a chemical scaffold of significant interest in drug discovery due to the prevalence of the piperazine moiety in numerous centrally active agents. The structural characteristics of this compound suggest potential interactions with a variety of G-protein coupled receptors (GPCRs) and other targets within the central nervous system (CNS). Understanding the receptor binding profile of this compound is paramount in elucidating its pharmacological effects and therapeutic potential. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and analyze the receptor binding of this compound, supplemented with detailed experimental protocols for in vitro validation. The workflow encompasses homology modeling, molecular docking, and molecular dynamics simulations, followed by validation through radioligand binding and functional assays.
Data Presentation: Quantitative Receptor Binding Data
The following tables summarize the binding affinities (Ki in nM) of this compound derivatives for various CNS receptors. It is important to note that while this data provides valuable insights, the specific binding profile of this compound may vary.
Table 1: Binding Affinities of Benzylpiperazine and Phenylpiperazine Derivatives for Dopamine Receptors
| Compound/Derivative | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |
| N-phenylpiperazine benzamide analog | >1500 | - | >1500 | [1] |
| 1-(4-methoxyphenyl)piperazine | Antagonistic properties suggested | - | - | [2] |
| Phenylpiperazine derivatives (general) | - | High selectivity over D2 and D4 | - | [2] |
| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | High affinity | - | - | [3] |
Table 2: Binding Affinities of Benzylpiperazine and Phenylpiperazine Derivatives for Serotonin Receptors
| Compound/Derivative | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) | Reference |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine | 476 | - | 2.6 | [2] |
| N-phenylpiperazine analog (7a) | 14.3 | - | - | [2] |
| N-phenylpiperazine analog (6a) | 199 | - | - | [2] |
| Arylpiperazine derivative (12a) | 41.5 | 315 | 42.5 | [4] |
| Arylpiperazine derivative (9b) | 23.9 | 39.4 | 45.0 | [4] |
Table 3: Binding Affinities of Benzylpiperazine Derivatives for Sigma Receptors
| Compound/Derivative | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| N-(3-phenylpropyl)-N'-benzylpiperazines | 0.37-2.80 | 1.03-34.3 | [5] |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 | - | [6] |
| Piperidine/piperazine-based compounds (general) | 3.2-434 | Lower affinity than σ1 | [7] |
Table 4: Binding Affinities of Benzylpiperazine Derivatives for Bcl-2 Family Proteins
| Compound/Derivative | Mcl-1 Ki (µM) | Bcl-2 Binding | Bcl-xL Binding | Reference |
| Benzylpiperazine derivatives (most potent) | 0.18 | No detectable binding | No detectable binding | [8] |
| 22 other benzylpiperazine derivatives | <20 | - | - | [8] |
Experimental Protocols
In Silico Methodologies
1. Homology Modeling of Target Receptors
-
Objective: To generate a three-dimensional model of a target receptor (e.g., Dopamine D2 receptor) when an experimental structure is unavailable.
-
Protocol:
-
Template Selection: Identify a suitable template structure with high sequence identity to the target receptor from the Protein Data Bank (PDB). For many GPCRs, the structure of bovine rhodopsin or other solved GPCRs can be used.[8]
-
Sequence Alignment: Perform a sequence alignment of the target receptor and the template protein to identify conserved and variable regions.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build the 3D model of the target receptor based on the alignment with the template structure. This involves copying the coordinates of the conserved regions and building the non-conserved loops.
-
Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.[2][9][10]
-
2. Molecular Docking
-
Objective: To predict the binding pose and affinity of this compound to the target receptor.
-
Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94).
-
Receptor Preparation: The 3D structure of the target receptor (either from homology modeling or the PDB) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically identified based on the location of the co-crystallized ligand in the template or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to explore the conformational space of the ligand within the receptor's binding pocket.[11][12] The program generates a series of possible binding poses.
-
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[13]
-
3. Molecular Dynamics (MD) Simulations
-
Objective: To study the dynamic behavior of the ligand-receptor complex and to refine the docking poses.
-
Protocol:
-
System Setup: The top-ranked ligand-receptor complex from docking is placed in a simulated physiological environment, typically a water box with ions to neutralize the system.[14][15]
-
Simulation Parameters: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms. The system is then subjected to energy minimization.
-
Equilibration: The system is gradually heated to physiological temperature and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state.
-
Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to observe the dynamic behavior of the complex.
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the ligand in the binding pocket, identify key interacting residues, and calculate binding free energies.[16][17][18]
-
In Vitro Validation
1. Radioligand Binding Assay
-
Objective: To experimentally determine the binding affinity (Ki) of this compound for a specific receptor.[19]
-
Protocol:
-
Membrane Preparation: Membranes expressing the target receptor are prepared from cell lines or animal tissues.[20][21]
-
Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.[20][22]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]
-
2. In Vitro Functional Assays (e.g., cAMP Assay for Dopamine D2 Receptor)
-
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[23][24][25][26]
-
Protocol:
-
Cell Culture: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells expressing the human Dopamine D2 receptor) is used.[24]
-
Assay Principle: For Gi-coupled receptors like the D2 receptor, agonist binding leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Assay Procedure: The cells are treated with varying concentrations of this compound. To measure the inhibition of cAMP production, the cells are typically stimulated with forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: The intracellular cAMP levels are then measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The effect of this compound on cAMP levels is quantified to determine its functional activity. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.[24][27]
-
Mandatory Visualizations
Caption: In Silico and In Vitro Experimental Workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]
- 3. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 5. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Homology modeling of the dopamine D2 receptor and its testing by docking of agonists and tricyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diva-portal.org [diva-portal.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. In search of a photoswitchable drug for serotonin receptors: a molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. innoprot.com [innoprot.com]
- 26. innoprot.com [innoprot.com]
- 27. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzyl-3-phenylpiperazine: A Technical Guide for Researchers
Disclaimer: Limited direct experimental data is publicly available for 1-benzyl-3-phenylpiperazine. This guide synthesizes information from closely related piperazine derivatives to provide a comprehensive overview for research purposes. All data presented for analogous compounds should be considered as a starting point for investigation into this compound and not as directly transferable results.
Introduction
This compound is a designer research chemical belonging to the piperazine class of compounds. Members of this class, such as 1-benzylpiperazine (BZP), have been investigated for their psychoactive and pharmacological properties.[1][2] Structurally, this compound combines the benzyl moiety of BZP with a phenyl group at the 3-position of the piperazine ring, suggesting a potential for complex interactions with various neurotransmitter systems. This document provides a technical overview of its synthesis, potential pharmacological profile, and analytical methods, based on data from analogous compounds.
Chemical Properties and Synthesis
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5368-32-1 | [6][7] |
| Molecular Formula | C₁₇H₂₀N₂ | [7] |
| Molecular Weight | 252.36 g/mol | [7] |
| IUPAC Name | This compound | [6] |
A potential synthetic pathway is visualized below. This would likely involve the reaction of a suitably protected 2-phenylpiperazine with benzyl bromide or a related electrophile. Alternatively, a route similar to that for 1-methyl-3-phenylpiperazine could be adapted, starting from styrene oxide and N-benzylethanolamine, followed by chlorination and cyclization with ammonia.[4]
Caption: A potential synthetic pathway for this compound, adapted from related syntheses.
Pharmacological Profile (Inferred)
Direct pharmacological data for this compound is scarce. However, the pharmacology of related piperazine derivatives suggests that it likely acts as a modulator of monoamine neurotransmission.[2][8]
Mechanism of Action (Hypothesized)
Based on the known activities of 1-benzylpiperazine (BZP) and other phenylpiperazines, this compound is hypothesized to be a monoamine releasing agent and/or reuptake inhibitor, with potential activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2][8] It may also exhibit affinity for various serotonin (5-HT) and adrenergic receptor subtypes.
The diagram below illustrates the general mechanism of action for many psychoactive piperazine derivatives.
Caption: Hypothesized mechanism of action for this compound at the monoaminergic synapse.
Receptor Binding and Functional Activity (Analog Data)
Quantitative data for this compound is not available. The following table summarizes receptor binding affinities and functional data for related piperazine compounds to provide a context for potential research directions.
Table 2: In Vitro Pharmacological Data for Analogous Piperazine Derivatives
| Compound | Target | Assay Type | Value | Units | Reference |
| 1-Phenylpiperazine | Norepinephrine Transporter | Monoamine Release | 186 | EC₅₀ (nM) | [8] |
| 1-Phenylpiperazine | Serotonin Transporter | Monoamine Release | 880 | EC₅₀ (nM) | [8] |
| 1-Phenylpiperazine | Dopamine Transporter | Monoamine Release | 2530 | EC₅₀ (nM) | [8] |
| 1-Benzylpiperazine (BZP) | Dopamine Transporter | Reuptake Inhibition | 108 | IC₅₀ (nM) | [2] |
| 1-Benzylpiperazine (BZP) | Norepinephrine Transporter | Reuptake Inhibition | 132 | IC₅₀ (nM) | [2] |
| 1-Benzylpiperazine (BZP) | Serotonin Transporter | Reuptake Inhibition | 1960 | IC₅₀ (nM) | [2] |
| m-Chlorophenylpiperazine (mCPP) | 5-HT₂C Receptor | Binding Affinity | 1.1 | Kᵢ (nM) | [2] |
| 3-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT₁B Receptor | Binding Affinity | 14 | Kᵢ (nM) | [2] |
| Benzylpiperazine Derivative (Compound 15) | σ₁ Receptor | Binding Affinity | 1.6 | Kᵢ (nM) | [9] |
| Benzylpiperazine Derivative (Compound 15) | σ₂ Receptor | Binding Affinity | 1418 | Kᵢ (nM) | [9] |
Experimental Protocols
Detailed experimental protocols for this compound have not been published. The following are generalized protocols for key assays relevant to the study of piperazine derivatives, based on standard laboratory practices.
Synthesis and Purification
A generalized procedure for the synthesis of a 1,3-disubstituted piperazine is as follows:
-
Reaction Setup: A solution of the appropriate starting materials (e.g., a 2-phenylpiperazine derivative and a benzylating agent) in a suitable solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction Conditions: A base (e.g., potassium carbonate, triethylamine) is added, and the mixture is heated to reflux for several hours.
-
Workup: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
The general workflow for an in vitro binding assay is depicted below.
Caption: A generalized workflow for an in vitro receptor binding assay.
In Vivo Behavioral Assays (Rodent Models)
To assess the potential stimulant or other behavioral effects, standard rodent behavioral assays can be employed.
-
Animal Acclimation: Animals (e.g., mice or rats) are acclimated to the testing environment.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Testing: At a specified time post-administration, locomotor activity is measured in an open-field arena, or other behavioral parameters (e.g., stereotypy, performance in cognitive tasks) are assessed.
-
Data Collection and Analysis: Automated tracking software is used to quantify behavioral endpoints. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to a vehicle control.
Analytical Methods
The detection and quantification of this compound in biological matrices would likely be achieved using methods established for other piperazine derivatives, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13]
Table 3: Analytical Methods for Piperazine Derivatives
| Technique | Sample Matrix | Key Parameters | Reference |
| GC-MS | Urine, Blood | Derivatization may be required; full scan for identification, SIM for quantification. | [10][11][12] |
| LC-MS/MS | Urine, Plasma | ESI source; MRM for high sensitivity and selectivity. | [10][11][13] |
Toxicology (Inferred)
No specific toxicological data for this compound is available. However, based on studies of BZP and its combination with other piperazines, potential toxic effects could include sympathomimetic and serotonergic toxidromes.[2] In vitro studies on BZP have shown it can induce oxidative stress, mitochondrial impairment, and apoptosis in hepatocytes.[14]
Table 4: Toxicological Data for Analogous Piperazine Derivatives
| Compound | Test | Species | Value | Units | Reference |
| 1-Phenylpiperazine | LD₅₀ (Oral) | Rat | 210 | mg/kg | [8] |
| 1-Benzylpiperazine (BZP) | Cytotoxicity | Rat Hepatocytes | 2.20 | EC₅₀ (mM) | [14] |
| 1-Benzylpiperazine (BZP) | Cytotoxicity | HepaRG Cells | 6.60 | EC₅₀ (mM) | [14] |
| TFMPP | Cytotoxicity | Rat Hepatocytes | 0.14 | EC₅₀ (mM) | [14] |
| TFMPP | Cytotoxicity | HepaRG Cells | 0.45 | EC₅₀ (mM) | [14] |
Conclusion
This compound is a research chemical with a largely uncharacterized pharmacological and toxicological profile. Based on its structural similarity to other benzylpiperazine and phenylpiperazine derivatives, it is hypothesized to act as a modulator of monoaminergic systems. Researchers investigating this compound should proceed with caution and utilize the information on analogous compounds presented in this guide as a foundation for designing and interpreting their studies. Further research is necessary to elucidate the specific properties of this compound and to determine its potential as a pharmacological tool or a substance of abuse.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [synhet.com]
- 7. scbt.com [scbt.com]
- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Benzyl-3-phenylpiperazine (CAS 5368-32-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, biological activities, and potential signaling pathways associated with 1-benzyl-3-phenylpiperazine (CAS 5368-32-1). The information is curated for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a disubstituted piperazine derivative. Its core structure is a piperazine ring substituted with a benzyl group at one nitrogen atom and a phenyl group at a carbon atom.
| Property | Value | Reference(s) |
| CAS Number | 5368-32-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₇H₂₀N₂ | |
| Molecular Weight | 252.36 g/mol | |
| Appearance | Solid | |
| Boiling Point | 386.3 °C at 760 mmHg | |
| Density | 1.069 g/cm³ | |
| Refractive Index | 1.583 | |
| InChI Key | KMOQMXILLUBOJL-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)CN2CCNC(C2)C3=CC=CC=C3 | [1] |
| Purity | Typically available at ≥95% | |
| Storage Temperature | Room Temperature |
Suppliers
A number of chemical suppliers offer this compound for research and development purposes.
| Supplier | Location | Purity/Grades Offered |
| Sigma-Aldrich | International | ≥95% |
| Santa Cruz Biotechnology | International | Research Grade |
| BOC Sciences | USA | ≥97% |
| SynHet | Lithuania | ≥95% |
| BLDpharm | International | Research Grade |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis Protocols
Caption: Proposed synthetic route to this compound.
This protocol is adapted from general procedures for the N-alkylation of piperazines via reductive amination.[2][3]
Materials:
-
3-Phenylpiperazine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 3-phenylpiperazine (1 equivalent) in DCE or THF, add benzaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCE or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Biological Activity and Experimental Assays
Derivatives of benzylpiperazine and phenylpiperazine are known to interact with various components of the central nervous system, particularly monoamine transporters and receptors.[4][5] The following are detailed protocols for relevant in vitro assays to characterize the pharmacological profile of this compound.
This assay determines the binding affinity of the test compound to the sigma-1 receptor.[4][6][7][8][9]
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing recombinant human sigma-1 receptors).
-
[³H]-(+)-Pentazocine (radioligand).
-
Unlabeled (+)-pentazocine or haloperidol for determining non-specific binding.
-
This compound (test compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound, this compound.
-
In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and either the test compound, buffer (for total binding), or an excess of unlabeled (+)-pentazocine (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
This assay measures the ability of the test compound to inhibit the uptake of neurotransmitters like dopamine, serotonin, or norepinephrine by their respective transporters.[10][11][12][13]
Materials:
-
Cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) (e.g., HEK293 or CHO cells).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Known transporter inhibitors as positive controls (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
This compound (test compound) at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cell culture plates (e.g., 96-well).
-
Scintillation fluid and plates compatible with a microplate scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km for the transporter.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) where uptake is linear.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.
-
Lyse the cells (e.g., with a lysis buffer or distilled water).
-
Transfer the cell lysates to scintillation plates, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the specific uptake and determine the IC₅₀ value of the test compound for the inhibition of neurotransmitter uptake.
Potential Signaling Pathways
Based on the known pharmacology of related piperazine derivatives, this compound is likely to modulate monoaminergic signaling pathways. It may also engage other signaling cascades.
This compound may act as a ligand for dopamine, serotonin, and norepinephrine transporters, as well as for D₂ and 5-HT₁ₐ receptors. Its interaction with these targets can lead to alterations in neurotransmitter levels in the synaptic cleft, thereby affecting downstream signaling.
Caption: Modulation of monoaminergic signaling by this compound.
Some piperazine-based antipsychotics have been shown to antagonize calmodulin signaling, which could be a relevant pathway for this compound.[14] Additionally, complex benzylpiperazine derivatives have been implicated in inducing apoptosis through pathways potentially involving Bmi-1 signaling.[15]
Caption: Potential involvement in calmodulin and apoptosis signaling.
This technical guide provides a foundational understanding of this compound (CAS 5368-32-1) for research and drug development purposes. Further experimental validation is necessary to fully elucidate its synthetic pathways and pharmacological profile.
References
- 1. This compound [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
Stereoisomers of 1-Benzyl-3-phenylpiperazine: A Technical Guide to Synthesis, Separation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1-benzyl-3-phenylpiperazine, a chiral molecule with potential activity at key neurotransmitter receptors. While specific quantitative data for the individual enantiomers are not extensively available in public literature, this document consolidates information on structurally related compounds, outlines detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of these stereoisomers, and presents relevant signaling pathways. The provided methodologies and data for analogous compounds will serve as a valuable resource for researchers investigating the therapeutic potential of (R)- and (S)-1-benzyl-3-phenylpiperazine.
Introduction
Piperazine derivatives are a well-established class of compounds with a broad range of pharmacological activities, frequently targeting central nervous system (CNS) receptors. The introduction of a chiral center, as in the case of this compound, necessitates the investigation of individual stereoisomers, as they often exhibit distinct pharmacological and toxicological profiles. Based on the activity of structurally similar compounds, the stereoisomers of this compound are anticipated to interact with dopamine and serotonin receptors, making them of interest for the development of novel therapeutics for neurological and psychiatric disorders.
Synthesis and Chiral Separation
The synthesis of racemic this compound can be achieved through various established methods for N-alkylation and N-arylation of piperazine cores. A general synthetic approach is outlined below.
General Synthesis of Racemic this compound
A common method involves the reaction of 3-phenylpiperazine with benzyl chloride in the presence of a base.
dot
Caption: General synthetic scheme for racemic this compound.
Chiral Separation of Enantiomers
The resolution of the racemic mixture into its constituent (R)- and (S)-enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating piperazine enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The separation is usually performed at room temperature.
dot
Caption: Workflow for the chiral separation of this compound enantiomers.
Biological Activity and Data
While specific quantitative data for the stereoisomers of this compound are scarce, the pharmacological profile of related piperazine derivatives suggests likely activity at dopamine and serotonin receptors.
Anticipated Receptor Targets
-
Dopamine Receptors (e.g., D2): Many phenylpiperazine derivatives exhibit affinity for dopamine receptors.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Serotonin receptors are also common targets for this class of compounds.
Quantitative Data for Related Compounds
To provide a framework for the potential activity of this compound stereoisomers, the following table summarizes binding affinity data (Ki values) for structurally related compounds.
| Compound | Receptor | Ki (nM) | Reference |
| 1-Benzyl-4-phenylpiperazine | Dopamine D2 | 478 ± 56 | [1] |
| N-phenylpiperazine analogs | Dopamine D3 | 96 - 1413 | |
| N-phenylpiperazine analogs | Dopamine D2 | 349 - 7522 |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general procedure to determine the binding affinity of the (R)- and (S)-enantiomers of this compound for a target receptor (e.g., Dopamine D2).
-
Receptor Source: Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: A specific radiolabeled ligand for the D2 receptor, such as [³H]-Spiperone.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate salts.
-
Incubation: Incubate the receptor membranes, radioligand, and varying concentrations of the test compound (unlabeled enantiomer) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
dot
Caption: Workflow for a radioligand binding assay.
Signaling Pathways
The interaction of this compound stereoisomers with dopamine D2 and serotonin 5-HT2A receptors would likely modulate downstream signaling cascades.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gαi-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
dot
Caption: Simplified dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gαq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
References
Methodological & Application
Synthesis of 1-Benzyl-3-phenylpiperazine from Piperazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-benzyl-3-phenylpiperazine, a valuable scaffold in medicinal chemistry, starting from piperazine. The synthesis is a two-step process commencing with the formation of a 3-phenylpiperazine precursor via a cyclization reaction, followed by a selective N-benzylation. This methodology is designed to ensure the correct regiochemistry of the final product. This application note includes comprehensive experimental procedures, tables of reagents and reaction parameters, and a visual representation of the synthetic workflow to aid in reproducibility and scalability.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The introduction of substituents at the nitrogen and carbon atoms of the piperazine ring allows for the fine-tuning of their pharmacological profiles. This compound is a key intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system. This protocol outlines a reliable and efficient method to synthesize this compound, focusing on a strategy that controls the regioselective introduction of the phenyl and benzyl groups.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The initial approach of direct N-benzylation of piperazine followed by N-arylation is not ideal due to the difficulty in controlling the position of the phenyl group, which would likely lead to a mixture of isomers. Therefore, a more robust strategy is employed:
-
Step 1: Synthesis of 2-Phenylpiperazine. The piperazine ring is constructed with the phenyl group already incorporated at a carbon atom. This is achieved by the condensation of ethyl 2-bromo-2-phenylacetate with ethylenediamine to form the lactam intermediate, 2-oxo-3-phenylpiperazine. Subsequent reduction of the lactam yields the desired 2-phenylpiperazine.
-
Step 2: N-Benzylation of 2-Phenylpiperazine. The resulting 2-phenylpiperazine, which possesses two distinct secondary amine groups, is then selectively N-benzylated at the nitrogen atom further from the sterically hindering phenyl group to yield this compound.
This approach ensures the unambiguous placement of the substituents on the piperazine core.
Experimental Protocols
Step 1: Synthesis of 2-Phenylpiperazine
This step is divided into two parts: the formation of the piperazine lactam and its subsequent reduction.
Part A: Synthesis of 2-Oxo-3-phenylpiperazine
This procedure involves the cyclocondensation of ethyl 2-bromo-2-phenylacetate with ethylenediamine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-bromo-2-phenylacetate | 243.10 | 24.3 g | 0.10 |
| Ethylenediamine | 60.10 | 12.0 g | 0.20 |
| Toluene | - | 200 mL | - |
| Sodium Bicarbonate (sat. aq. soln.) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (12.0 g, 0.20 mol) and toluene (100 mL).
-
In a separate dropping funnel, dissolve ethyl 2-bromo-2-phenylacetate (24.3 g, 0.10 mol) in toluene (100 mL).
-
Add the solution of ethyl 2-bromo-2-phenylacetate dropwise to the stirred ethylenediamine solution over a period of 1 hour at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove any precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-oxo-3-phenylpiperazine by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white to off-white solid.
Expected Yield: 65-75%
Part B: Reduction of 2-Oxo-3-phenylpiperazine to 2-Phenylpiperazine
This procedure describes the reduction of the lactam functionality using lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Oxo-3-phenylpiperazine | 176.22 | 17.6 g | 0.10 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.6 g | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| Water | - | 7.6 mL | - |
| 15% Sodium Hydroxide (aq. soln.) | - | 7.6 mL | - |
| Water | - | 22.8 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (7.6 g, 0.20 mol) and anhydrous THF (150 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-oxo-3-phenylpiperazine (17.6 g, 0.10 mol) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide solution (7.6 mL), and finally water (22.8 mL).
-
Stir the resulting granular precipitate at room temperature for 1 hour and then filter it off through a pad of Celite. Wash the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain 2-phenylpiperazine as a solid or viscous oil. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure or recrystallization.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This procedure details the N-benzylation of 2-phenylpiperazine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Phenylpiperazine | 162.23 | 16.2 g | 0.10 |
| Benzyl Chloride | 126.58 | 13.9 g (12.7 mL) | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 |
| Acetonitrile (MeCN) | - | 200 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-phenylpiperazine (16.2 g, 0.10 mol) in acetonitrile (200 mL).
-
Add potassium carbonate (27.6 g, 0.20 mol) to the solution.
-
Stir the suspension vigorously and add benzyl chloride (13.9 g, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 50 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid or oil.
Expected Yield: 70-85%
Data Summary
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1A: Synthesis of 2-Oxo-3-phenylpiperazine | Cyclocondensation | Ethyl 2-bromo-2-phenylacetate, Ethylenediamine | Toluene | 110 | 4-6 | 65-75 |
| 1B: Reduction to 2-Phenylpiperazine | Lactam Reduction | 2-Oxo-3-phenylpiperazine, LiAlH₄ | THF | 65 | 6-8 | 80-90 |
| 2: N-Benzylation | Nucleophilic Substitution | 2-Phenylpiperazine, Benzyl Chloride, K₂CO₃ | MeCN | 80 | 8-12 | 70-85 |
Table 2: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂ |
| Molecular Weight | 252.36 g/mol |
| Appearance | White to off-white solid or viscous oil |
| CAS Number | 5368-32-1 |
Note: The physical appearance may vary depending on the purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthetic route for this compound.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from readily available starting materials. By constructing the 3-phenylpiperazine core first, this method ensures high regioselectivity, which is often a challenge in the multi-functionalization of the piperazine scaffold. The detailed procedures and tabulated data are intended to facilitate the successful implementation of this synthesis in a research and development setting.
Application Notes and Protocols for the Analytical Detection of 1-Benzyl-3-phenylpiperazine
Introduction
1-Benzyl-3-phenylpiperazine (BPP) is a designer drug and a derivative of piperazine. Due to its structural similarity to other psychoactive piperazines like 1-benzylpiperazine (BZP), there is a growing need for robust and reliable analytical methods for its detection and quantification in various matrices, including seized materials and biological samples. These application notes provide detailed protocols for the analysis of BPP using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), targeting researchers, scientists, and drug development professionals. The methodologies provided are based on established procedures for similar piperazine derivatives and serve as a comprehensive guide for method development and validation.
I. Analytical Methods Overview
The primary analytical techniques for the identification and quantification of this compound are GC-MS and HPLC coupled with a suitable detector (e.g., UV or MS). GC-MS offers high sensitivity and specificity for qualitative identification, while HPLC is well-suited for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For BPP, it provides characteristic mass spectra that allow for unambiguous identification.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds. When coupled with UV or Mass Spectrometry (MS) detection, it provides excellent sensitivity and selectivity for the quantification of BPP in complex mixtures.
II. Quantitative Data Summary
The following tables summarize the expected quantitative performance of the analytical methods for this compound, based on data from structurally similar compounds like BZP.[1] These parameters should be validated for BPP in the user's laboratory.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
III. Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound in seized materials.
1. Sample Preparation
-
Accurately weigh approximately 5 mg of the homogenized sample powder.
-
Dissolve the sample in 1.5 mL of methanol in a GC vial.
-
Vortex the sample to ensure complete dissolution before analysis.[1]
2. GC-MS Instrumentation and Conditions [1]
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975B MS detector (or equivalent)
-
Column: Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness) or similar.[2]
-
Injector: Splitless mode, temperature 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: Increase to 220°C at 10°C/min.
-
Ramp 2: Increase to 290°C at 90°C/min, hold for 2.3 min.[1]
-
-
MS Detector:
3. Data Analysis
-
The mass spectrum of underivatized BZP typically shows a base ion at m/z 91 and other significant ions at m/z 134 and 176.[1] It is expected that this compound will also show a characteristic fragment at m/z 91 (from the benzyl group) and a molecular ion peak corresponding to its molecular weight (252.36 g/mol ).
B. High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the quantification of this compound in various samples.
1. Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 1.0 mg/mL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 mL of this solution to 10 mL with methanol.[3]
2. HPLC Instrumentation and Conditions [4]
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: Newcrom R1 C18 column (150 x 4.6 mm, 5 µm) or similar reverse-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., 0.1% formic acid or phosphoric acid).[4][5] A typical gradient could be:
-
Start with 15% acetonitrile for 1.5 min.
-
Increase to 60% acetonitrile over 2.5 min.
-
Hold at 60% acetonitrile for 4 min.[5]
-
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 1 µL.[5]
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 230 nm for piperazine derivatives).
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
IV. Visualizations
Experimental Workflow for BPP Analysis
The following diagram illustrates the general workflow for the analysis of this compound from sample receipt to final reporting.
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and decision-making process in analyzing a sample for BPP.
Caption: Decision-making workflow for BPP identification and quantification.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
Application Note: GC-MS Protocol for the Analysis of 1-Benzyl-3-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the qualitative and quantitative analysis of 1-Benzyl-3-phenylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers in forensic science, clinical toxicology, and pharmaceutical development who require a robust method for the detection and quantification of this designer piperazine derivative.
Introduction
This compound is a derivative of benzylpiperazine (BZP), a class of compounds known for their stimulant properties. As new psychoactive substances (NPS) emerge, validated analytical methods are crucial for their identification and quantification in various matrices, including seized materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high chromatographic resolution and specific compound identification based on mass spectra.[1][2] This protocol outlines a complete workflow from sample preparation to data analysis for this compound.
Experimental Protocol
This protocol is adapted from established methods for the analysis of piperazine derivatives.[3][4][5][6]
Sample Preparation (Liquid-Liquid Extraction)
This procedure is suitable for extracting this compound from a biological matrix like urine or plasma, or from a dissolved solid sample.
-
Aliquotting: Take a 1 mL aliquot of the sample (e.g., urine, plasma, or dissolved sample in deionized water).
-
Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., N,N-dimethylaniline or a deuterated analog of the analyte).[3]
-
Alkalinization: Adjust the pH of the sample to approximately 10-11 by adding a suitable buffer, such as a sodium carbonate-bicarbonate buffer.[3] This ensures that the amine compound is in its free base form for efficient extraction.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of 95% methylene chloride and 5% isopropanol, or cyclohexane).[3][7]
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[3]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Collection: Carefully transfer the organic (bottom layer for methylene chloride, top layer for cyclohexane) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as methanol or ethyl acetate.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Capillary Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Injector Temperature | 250°C[5] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 10:1) depending on concentration[3][8] |
| Oven Temperature Program | Initial temperature 150°C for 1 min, ramp at 10°C/min to 280°C, hold for 10 min[3][5] |
| Transfer Line Temp | 280°C[5] |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Predicted Mass Spectrum of this compound
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Notes |
| Tropylium ion | 91 | Base peak, characteristic of a benzyl group.[1][2][5] |
| Phenylpiperazine fragment | 161 | Loss of the benzyl group. |
| Molecular Ion | 252 | [C17H20N2]+ |
| Other fragments | Various | Arising from the piperazine ring cleavage. |
Quantitative Performance (Based on Similar Compounds)
The following table summarizes typical quantitative data for the analysis of piperazine derivatives by GC-MS, which can be used as a benchmark for method validation for this compound.
| Parameter | Typical Value | Reference Matrix |
| Linearity Range | 0.1 - 10 µg/mL | Plasma, Urine[5][9] |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL | Plasma, Urine[9] |
| Limit of Quantitation (LOQ) | 0.008 - 0.625 µg/mL | Plasma, Urine[1][9] |
| Recovery | 76 - 108% | Plasma, Urine[3][9] |
| Precision (%RSD) | < 15% | Plasma, Urine[5][10] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described sample preparation, instrumental conditions, and data analysis guidelines are based on established methods for similar compounds and offer a solid foundation for researchers. Method validation should be performed in the specific laboratory and for the intended matrix to ensure accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ikm.org.my [ikm.org.my]
- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. uoguelph.ca [uoguelph.ca]
- 9. scholars.direct [scholars.direct]
- 10. academic.oup.com [academic.oup.com]
Application Note: HPLC Purification of 1-Benzyl-3-phenylpiperazine
AN-001
Introduction
1-Benzyl-3-phenylpiperazine is a chiral organic compound with a piperazine core structure, which is a common scaffold in many pharmaceutically active molecules.[1] The purity of such compounds is critical for their use in research and drug development, necessitating effective purification methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of pharmaceutical intermediates and final products.[2][3] This application note provides a detailed protocol for the preparative HPLC purification of this compound, including a method for the chiral separation of its enantiomers.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound and a closely related analog, 1-benzylpiperazine, are presented in Table 1. These properties are crucial for developing a suitable HPLC method. The presence of two aromatic rings suggests good UV absorbance for detection.
| Property | Value (this compound) | Value (1-Benzylpiperazine) | Reference |
| Molecular Formula | C₁₇H₂₀N₂ | C₁₁H₁₆N₂ | [4] |
| Molecular Weight | 252.36 g/mol | 176.26 g/mol | [4] |
| logP (octanol/water) | Not explicitly found | 1.092 (Calculated) | [5] |
| UV Absorbance | Expected around 254 nm due to phenyl groups | Not specified |
Experimental Protocols
I. Reversed-Phase HPLC for General Purification
This protocol is designed for the general purification of this compound from reaction impurities.
A. Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The recommended sample concentration for preparative HPLC is typically in the range of 10-100 mg/mL, depending on the column size and loading capacity.
B. HPLC Instrumentation and Conditions
The following parameters are recommended for a preparative reversed-phase HPLC system.
| Parameter | Condition |
| Column | C18, 5-10 µm particle size, ≥ 20 mm I.D. x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20-60 mL/min (depending on column diameter) |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on column loading capacity |
C. Post-Purification Processing
-
Collect fractions containing the purified product based on the UV chromatogram.
-
Combine the desired fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.
II. Chiral HPLC for Enantiomeric Separation
For the separation of the (R)- and (S)-enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used for their broad applicability in separating chiral compounds.[2][6]
A. Sample Preparation
-
Dissolve the purified racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
B. Chiral HPLC Instrumentation and Conditions
The following conditions are a starting point for the chiral separation. Method optimization may be required.
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP), 5 µm particle size, 4.6 mm I.D. x 250 mm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
C. Data Analysis
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Diagrams
Caption: General workflow for the preparative HPLC purification of this compound.
Caption: Logical steps for the development of a chiral HPLC separation method.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. scbt.com [scbt.com]
- 5. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-3-phenylpiperazine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-phenylpiperazine is a derivative of the piperazine chemical class. Compounds of this class are known to interact with various central nervous system targets, including monoamine transporters and receptors. These application notes provide detailed protocols for the in vitro characterization of this compound and related compounds, focusing on their potential interactions with key pharmacological targets. The provided methodologies cover radioligand binding assays to determine binding affinity, neurotransmitter uptake assays to assess functional inhibition, and cell viability assays to evaluate cytotoxicity.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Kᵢ) and functional inhibitory concentrations (IC₅₀) for various piperazine derivatives at monoamine transporters and other relevant targets. Note: Data for this compound is not currently available; the data presented here is for structurally related compounds and should be used as a reference for expected activity profiles.
Table 1: Binding Affinities (Kᵢ) of Phenylpiperazine Derivatives at Monoamine Transporters
| Compound | DAT (Kᵢ, μM) | SERT (Kᵢ, μM) | NET (Kᵢ, μM) | Reference |
| 1-Phenylpiperazine | 6.8 | - | - | [1] |
| 2-Methyl-1-phenylpiperazine | 3.0 | - | - | [1] |
| 2-Ethyl-1-phenylpiperazine | 3.9 | - | - | [1] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | [2] |
Table 2: Binding Affinities (Kᵢ) of Benzylpiperazine Derivatives at Sigma (σ) Receptors
| Compound | σ₁ Receptor (Kᵢ, nM) | σ₂ Receptor (Kᵢ, nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |
| Compound 15¹ | 1.6 | 1418 | 886 | [3] |
| Compound 21¹ | 8.8 | >3250 | 370 | [3] |
| Haloperidol (Reference) | 3.2 | 16.3 | 5.1 | [3] |
¹Note: Compounds 15 and 21 are complex benzylpiperazine derivatives, not this compound.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using a competitive radioligand binding assay.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Paroxetine
-
For NET: [³H]Nisoxetine
-
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT)
-
This compound
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and various concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known inhibitor.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kₑ value.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Monoamine Transporter Uptake Assays
This protocol measures the functional inhibition of dopamine, serotonin, or norepinephrine uptake by this compound in cells expressing the respective transporters.
Signaling Pathway for Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake at the synapse.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrates:
-
For DAT: [³H]Dopamine
-
For SERT: [³H]Serotonin
-
For NET: [³H]Norepinephrine
-
-
This compound
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor from the total uptake.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of this compound on a relevant neuronal cell line (e.g., SH-SY5Y).
Workflow for MTT Cell Viability Assay
Caption: Workflow for an MTT cell viability assay.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (the concentration that reduces cell viability by 50%) if applicable.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. The provided data on related compounds is for informational purposes and may not be representative of the activity of this compound. It is crucial to perform independent experiments to determine the precise pharmacological profile of the compound of interest.
References
Application Notes and Protocols for Cell Culture Studies with Benzylpiperazine Derivatives
These application notes provide a summary of the in vitro effects of a 1-benzylpiperazine derivative, specifically 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), and detailed protocols for its study in cell culture. While research on 1-Benzyl-3-phenylpiperazine is limited, the data presented for the structurally related compound HJZ-12 offers valuable insights for researchers, scientists, and drug development professionals working with benzylpiperazine scaffolds.
Introduction
Benzylpiperazine derivatives are a class of compounds with diverse pharmacological activities. This document focuses on the pro-apoptotic effects of the benzylpiperazine derivative HJZ-12 in the human benign prostatic hyperplasia cell line, BPH-1. Studies have shown that HJZ-12 can induce apoptosis in these cells in a dose-dependent manner, suggesting its potential as a therapeutic agent.[1][2]
Data Presentation
The cytotoxic and pro-apoptotic effects of HJZ-12 on BPH-1 cells were evaluated after 24 hours of treatment. The compound was observed to significantly increase the percentage of apoptotic cells at micromolar concentrations.
Table 1: Pro-apoptotic Effect of HJZ-12 on BPH-1 Cells after 24-hour Treatment
| Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | Baseline |
| 5 | ~23% |
| 10 | ~62% |
| 15 | ~84% |
Data extracted from flow cytometry analysis with Annexin V-FITC/PI staining.[1][2]
Signaling Pathway
HJZ-12 induces apoptosis in BPH-1 cells through a signaling pathway that involves the activation of caspase-3.[1][2] Furthermore, RNA-Seq analysis has implicated the involvement of the anti-apoptotic gene B-lymphoma Mo-MLV insertion region 1 (Bmi-1) in the mechanism of HJZ-12-induced apoptosis.[1][2]
Caption: Proposed signaling pathway of HJZ-12-induced apoptosis in BPH-1 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of benzylpiperazine derivatives like HJZ-12 in cell culture.
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the BPH-1 human benign prostatic epithelial cell line.
Materials:
-
BPH-1 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture BPH-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed them into new culture flasks at an appropriate density.
-
For experiments, seed 3 x 10⁵ cells per well in 6-well plates and allow them to attach for 24 hours.[1]
Caption: Workflow for BPH-1 cell culture and preparation for treatment.
Protocol 2: Apoptosis Assay using Flow Cytometry
This protocol details the method for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control BPH-1 cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
After treating the cells with HJZ-12 for 24 hours, collect the cells and culture medium.[1]
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells (Annexin V-positive).[1]
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol describes the detection of the active form of caspase-3, a key marker of apoptosis, by Western blotting.
Materials:
-
Treated and control BPH-1 cells (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-cleaved caspase-3 (1:1000 dilution)[1]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Caption: Western blot workflow for detecting cleaved caspase-3.
References
- 1. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 2. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of 1-Benzyl-3-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-phenylpiperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. Due to its structural similarity to known psychoactive compounds and therapeutic agents, it is of significant interest for pharmacological characterization. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for specific receptors and transporters, providing crucial insights into its potential mechanism of action, selectivity, and therapeutic applications.
Based on the pharmacology of structurally related benzylpiperazine and phenylpiperazine derivatives, the primary molecular targets for this compound are anticipated to be the sigma receptors (σ1 and σ2) and the monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET). These application notes provide detailed protocols for conducting radioligand binding assays to evaluate the affinity of this compound for these targets.
Data Presentation
While specific binding data for this compound is not extensively available in the public domain, the following tables summarize the binding affinities of structurally related benzylpiperazine and phenylpiperazine derivatives at sigma receptors and monoamine transporters to provide a comparative context for experimental design and data interpretation.
Table 1: Binding Affinities (Ki, nM) of Benzylpiperazine Derivatives at Sigma Receptors
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ2/σ1) |
| Haloperidol (Reference) | 1.6 | 17.6 | 11 |
| Compound 15¹ | 1.6 | 1418 | 886 |
| Compound 24¹ | 6.1 | 2583 | 423 |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine² | 2.7 | - | 38 |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine² | 2.6 | - | 187 |
| ¹Data from a study on benzylpiperazine derivatives as σ1 receptor ligands.[1] | |||
| ²Data from a study on N-benzyl alkyl ether piperazine derivatives.[2] |
Table 2: Binding Affinities (IC50/Ki, nM) of Phenylpiperazine Derivatives at Monoamine Transporters
| Compound | DAT (IC50/Ki, nM) | SERT (IC50/Ki, nM) | NET (IC50/Ki, nM) |
| 1-Phenylpiperazine (EC50, nM)³ | 2530 | 880 | 186 |
| m-Chlorophenylpiperazine (mCPP)⁴ | - | - | - |
| Nomifensine (IC50, nM)⁵ | 15 | - | - |
| GBR 12909 (IC50, nM)⁵ | 5 | - | - |
| Desipramine (IC50, nM)⁶ | - | - | 2.1 |
| Imipramine (IC50, nM)⁶ | - | - | 35 |
| ³EC50 values for monoamine release.[3] | |||
| ⁴Qualitative data suggests interaction with monoamine transporters.[4][5][6][7] | |||
| ⁵Reference compounds for DAT binding assays. | |||
| ⁶Reference compounds for NET binding assays. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1 and σ2 receptors using a competitive binding assay with a suitable radioligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human σ1 or σ2 receptors.
-
Radioligand for σ1: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).
-
Radioligand for σ2: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound (for σ1): Haloperidol or (+)-Pentazocine.
-
Reference Compound (for σ2): Haloperidol or DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control (for σ1): 10 µM Haloperidol or 10 µM (+)-Pentazocine.
-
Non-specific Binding Control (for σ2): 10 µM Haloperidol or 10 µM DTG.
-
Masking Agent (for σ2 assay): 300 nM (+)-Pentazocine to block σ1 sites.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Potter-Elvehjem homogenizer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to a final concentration of 100-200 µg protein per well.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the appropriate non-specific binding control.
-
Competitive Binding: 50 µL of serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Add 50 µL of the appropriate radioligand to all wells. The final concentration should be close to its Kd value (e.g., 2-5 nM for --INVALID-LINK---Pentazocine and 3-10 nM for [³H]DTG). For the σ2 assay, also add the σ1 masking agent.
-
Add 100 µL of the diluted membrane preparation to all wells.
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki): Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: General Competitive Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This general protocol can be adapted to determine the binding affinity of this compound for DAT, SERT, and NET.
Materials:
-
Membrane Preparation: Membranes from cells expressing recombinant human DAT, SERT, or NET, or appropriate brain regions (e.g., striatum for DAT, cortex for SERT and NET).
-
Radioligands:
-
DAT: [³H]WIN 35,428 (β-CFT) (specific activity ~70-90 Ci/mmol)
-
SERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
NET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
-
Test Compound: this compound.
-
Reference Compounds:
-
DAT: GBR 12909 or Nomifensine
-
SERT: Fluoxetine or Citalopram
-
NET: Desipramine or Nisoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Controls:
-
DAT: 10 µM GBR 12909
-
SERT: 10 µM Fluoxetine
-
NET: 10 µM Desipramine
-
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in Protocol 1, using the appropriate assay buffer.
-
Dilute membranes to a final concentration of 10-50 µg protein per well.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the appropriate non-specific binding control.
-
Competitive Binding: 50 µL of serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Add 50 µL of the appropriate radioligand to all wells. The final concentration should be close to its Kd value (typically 0.5-2 nM).
-
Add 100 µL of the diluted membrane preparation to all wells.
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (22-25°C) for 60-120 minutes with gentle agitation.
-
-
Filtration:
-
Follow the same procedure as in Protocol 1.
-
-
Quantification:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Follow the same procedure as in Protocol 1.
-
Visualization
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Signaling pathway of a monoamine transporter and potential inhibition.
Caption: Competitive binding of this compound at sigma receptors.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 1-Benzyl-3-phenylpiperazine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the pharmacological, behavioral, and toxicological effects of 1-Benzyl-3-phenylpiperazine (BPP). BPP is a psychoactive substance with stimulant properties, primarily acting on the dopaminergic and serotonergic systems.[1] The following sections detail methodologies for key in vivo experiments, summarize quantitative data, and illustrate the underlying signaling pathways.
Data Presentation: Quantitative Effects of 1-Benzylpiperazine
The following tables summarize the dose-dependent effects of BPP in various animal models, providing a comparative overview of its potency and behavioral impact.
Table 1: Behavioral Effects of 1-Benzylpiperazine (BPP) in Rodents
| Animal Model | Test | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Rat | Locomotor Activity | Intraperitoneal (IP) | 5.0 - 40.0 | Dose-dependent increase in hyperactivity and stereotypy.[2][3] | |
| Rat | Locomotor Activity | Intraperitoneal (IP) | 10.0 | A low dose used in sensitization studies following repeated exposure.[2] | |
| Rat | Behavioral Assessment | Intraperitoneal (IP) | 10.0/day | Administered to adolescent rats (postnatal days 45-55) to study subsequent behavioral effects, which suggested heightened anxiety. | |
| Rat | Behavioral Sensitization | Intraperitoneal (IP) | 20.0 | Used for repeated daily injections to study behavioral sensitization. | |
| Mouse | Locomotor Activity | Intraperitoneal (IP) | 30.0 | Approximately doubled locomotor activity compared to saline controls.[3] | |
| Mouse | Locomotor Activity | Intraperitoneal (IP) | 100.0 | Approximately 3.5-fold increase in locomotor activity compared to saline.[3] | |
| Mouse | Conditioned Place Preference (CPP) | Intraperitoneal (IP) | 1, 3, 10 | No significant conditioned place preference observed at these doses. |
Table 2: Neurochemical and Toxicological Data for 1-Benzylpiperazine (BPP)
| Parameter | Animal/System | Value | Method | Reference(s) |
| Neurotransmitter Transporter Affinity | ||||
| Dopamine Transporter (DAT) Release EC₅₀ | 175 nM | In vitro release assay | [1] | |
| Norepinephrine Transporter (NET) Release EC₅₀ | 62 nM | In vitro release assay | [1] | |
| Serotonin Transporter (SERT) Release EC₅₀ | 6050 nM | In vitro release assay | [1] | |
| Toxicity | ||||
| Acute Toxicity (LD₅₀) | Rat (oral) | 210 mg/kg | Acute toxicity study | |
| Hepatotoxicity (EC₅₀) | Primary Rat Hepatocytes | 2.20 mM | In vitro cytotoxicity assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of BPP in animal models.
Locomotor Activity Assay
This protocol is designed to assess the stimulant effects of BPP on spontaneous motor activity in rodents.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or a video tracking system.
-
1-Benzylpiperazine (BPP) hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Syringes and needles for intraperitoneal (IP) injection
-
Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g)
Procedure:
-
Acclimation: House the animals in the testing facility for at least one week before the experiment. On the testing day, bring the animals to the testing room at least 60 minutes prior to the start of the experiment to acclimate to the ambient conditions.
-
Habituation: Place each animal individually into the center of the open-field arena and allow for a 30-60 minute habituation period to establish a stable baseline of locomotor activity.
-
Drug Preparation: Prepare fresh solutions of BPP in sterile saline on the day of the experiment. Doses typically range from 5 to 40 mg/kg for rats and 10 to 100 mg/kg for mice.[2][3] The control group receives an equivalent volume of saline.
-
Administration: Following the habituation period, remove the animal from the arena, weigh it, and administer the calculated dose of BPP or vehicle via IP injection.
-
Data Recording: Immediately return the animal to the open-field arena and begin recording locomotor activity for a period of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the locomotor activity between BPP-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of BPP by pairing its effects with a distinct environment.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
1-Benzylpiperazine (BPP) hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Syringes and needles for IP injection
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, place each animal in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to determine any initial preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
Conditioning: This phase typically occurs over 4-8 days.
-
Drug Pairing: On alternating days, administer BPP (e.g., 1, 3, or 10 mg/kg, IP) and immediately confine the animal to one of the outer chambers (the "drug-paired" chamber) for 30 minutes.
-
Vehicle Pairing: On the other days, administer saline and confine the animal to the opposite outer chamber (the "vehicle-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Test): On the day following the last conditioning session, place the animal in the central compartment with free access to all chambers for 15 minutes, similar to the pre-conditioning phase. Record the time spent in each of the outer chambers.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A significant increase in the preference score indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine and serotonin) in specific brain regions of freely moving animals following BPP administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector (optional, for automated sample collection)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
1-Benzylpiperazine (BPP) hydrochloride
-
Male Wistar rats (280-350 g)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a 2-3 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for at least one hour to determine baseline neurotransmitter concentrations.
-
Drug Administration: Administer BPP or vehicle (IP).
-
Post-Injection Sample Collection: Continue to collect dialysate samples at the same intervals for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the changes in neurotransmitter levels over time between the BPP-treated and vehicle-treated groups.
Toxicological Assessment
This protocol outlines a general procedure for assessing the acute toxicity of BPP in rodents.
Materials:
-
1-Benzylpiperazine (BPP) hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Equipment for clinical observations, blood collection, and tissue harvesting.
-
Histopathology processing and analysis equipment.
Procedure:
-
Dose Range Finding Study: Conduct a preliminary study to determine the appropriate dose range. Administer a wide range of BPP doses to a small number of animals and observe for signs of toxicity and mortality over 24-48 hours.
-
Main Study:
-
Animal Groups: Use at least three dose groups of BPP and a control group, with an equal number of male and female animals in each group.
-
Administration: Administer a single dose of BPP or vehicle via the intended route of exposure (e.g., oral gavage or IP injection).
-
Clinical Observations: Observe the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days. Record any changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Measure body weight and food consumption periodically throughout the study.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess organ function.
-
Gross Pathology and Histopathology: Conduct a full necropsy on all animals. Collect and preserve major organs for histopathological examination to identify any treatment-related microscopic changes.[1]
-
-
Data Analysis: Analyze the incidence and severity of toxicological findings in relation to the BPP dose. Determine the No-Observed-Adverse-Effect Level (NOAEL) and, if possible, the LD₅₀.
Signaling Pathways and Mechanisms of Action
BPP's primary mechanism of action involves the modulation of monoamine neurotransmission. It acts as a substrate-releasing agent at dopamine (DAT) and norepinephrine (NET) transporters and, to a lesser extent, at the serotonin transporter (SERT).[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. Unlike classic amphetamines, BPP does not appear to have a significant direct effect on the vesicular monoamine transporter 2 (VMAT2).[5]
References
- 1. Hippocampal and striatal histomorphology following chronic nicotine administration in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vesicular monoamine transporter 2: Role as a novel target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-3-phenylpiperazine as a Putative Tool for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1-Benzyl-3-phenylpiperazine is a piperazine derivative with a chemical structure suggestive of psychoactive properties, positioning it as a potential tool for neuroscience research. While extensive peer-reviewed studies on this specific isomer are limited, its structural similarity to well-characterized compounds like 1-benzylpiperazine (BZP) and other phenylpiperazine analogs allows for informed hypotheses about its mechanism of action and potential applications.[1][2] This document provides a detailed guide for researchers interested in investigating the neuropharmacological profile of this compound, including hypothetical data tables and detailed experimental protocols based on established methodologies for related compounds.
Piperazine derivatives are known to interact with monoaminergic systems by modulating the activity of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters and receptors.[1][2] BZP, for instance, primarily acts as a dopamine and norepinephrine releasing agent.[1] Other phenylpiperazine compounds exhibit a broader range of activities, including serotonin receptor agonism and transporter inhibition.[3][4] Based on its structure, this compound is likely to exhibit stimulant properties by interacting with monoamine transporters, making it a candidate for studying the mechanisms of psychostimulant drugs and for exploring structure-activity relationships within the piperazine class.
These application notes will guide the user through the essential in vitro and in vivo assays required to characterize the neuropharmacological profile of this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5368-32-1 |
| Molecular Formula | C₁₇H₂₀N₂ |
| Molecular Weight | 252.36 g/mol |
| Appearance | Available for research purposes, typically as a solid.[5] |
| Purity | Available in high purity (e.g., >95%) for research applications.[6] |
Putative Neuropharmacological Profile
Based on the pharmacology of related piperazine derivatives, this compound is hypothesized to interact with the following targets. The following tables present exemplary quantitative data that one might expect to obtain from in vitro assays.
Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM)
| Receptor Subtype | Exemplary Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| Dopamine D₂ | 250 | N-phenylpiperazine analog[7] | 150-500 |
| Serotonin 5-HT₁ₐ | 450 | 1-phenylpiperazine[8] | 380 |
| Serotonin 5-HT₂ₐ | 800 | mCPP[4] | 360-1300 |
| Serotonin 5-HT₂C | 1200 | mCPP[4] | 360-1300 |
| α₁-Adrenergic | 950 | N-phenylpiperazine derivative[9] | Varies |
| α₂-Adrenergic | 600 | mCPP | 570 |
| Sigma σ₁ | 150 | Benzylpiperazine derivative[10] | 1.6 - 50 |
Table 2: Hypothetical Monoamine Transporter Inhibition (IC₅₀, nM)
| Transporter | Exemplary IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Dopamine (DAT) | 180 | GBR 12909 analog[11][12] | 5-50 |
| Serotonin (SERT) | 550 | mCPP[4] | 230 |
| Norepinephrine (NET) | 300 | Nisoxetine analog[13] | 1.9-16.8 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound.
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for various neurotransmitter receptors.
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)
-
Unlabeled competitor for non-specific binding determination (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Multi-channel pipette
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the unlabeled competitor.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the procedure for measuring extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region of a freely moving rodent following administration of this compound.
Materials:
-
This compound dissolved in sterile saline
-
Adult male rodents (e.g., Sprague-Dawley rats)
-
Stereotaxic apparatus
-
Microdialysis probes with a suitable molecular weight cut-off
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the probe inlet to the perfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize and collect baseline samples for at least 60-90 minutes (collecting fractions every 10-20 minutes).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using HPLC-ED.
-
Quantify the neurotransmitter concentrations by comparing the peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Plot the mean percentage change from baseline over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the treatment and vehicle groups.
-
Protocol 3: Behavioral Pharmacology - Locomotor Activity Assay
This protocol is for assessing the stimulant or depressant effects of this compound on locomotor activity in rodents.
Materials:
-
Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound dissolved in sterile saline
-
Vehicle (sterile saline)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
-
Habituation:
-
Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes. This minimizes the influence of novelty-induced hyperactivity.
-
-
Drug Administration:
-
After the habituation period, remove the animals from the chambers, administer the assigned treatment (vehicle or a specific dose of this compound) via i.p. injection, and immediately return them to the same chambers.
-
-
Data Collection:
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a period of 60-120 minutes post-injection.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for the entire session.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the putative signaling pathway and experimental workflows.
Caption: Putative mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound [synhet.com]
- 7. mdpi.com [mdpi.com]
- 8. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 9. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Benzyl-3-phenylpiperazine in Medicinal Chemistry: A Keystone Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 1-Benzyl-3-phenylpiperazine serves as a crucial structural motif and synthetic intermediate in the discovery of novel therapeutic agents. While direct pharmacological data for this compound is not extensively reported in publicly available literature, its core structure is present in a multitude of biologically active molecules. The piperazine ring, substituted with a benzyl group at the N1 position and a phenyl group at the C3 position, provides a versatile scaffold that can be readily modified to achieve desired pharmacological properties, including high affinity and selectivity for various biological targets.
The medicinal chemistry applications of derivatives of this compound are diverse, spanning multiple therapeutic areas:
-
Oncology: Phenylpiperazine derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Modifications of the core structure have led to compounds with significant anti-proliferative activity against various cancer cell lines.[1]
-
Pain Management: The benzylpiperazine moiety is a key component in the design of selective ligands for the sigma-1 (σ1) receptor, a promising target for the treatment of neuropathic and inflammatory pain. Derivatives have shown high affinity for the σ1 receptor and demonstrated significant antinociceptive and anti-allodynic effects in preclinical models.
-
Central Nervous System (CNS) Disorders: The phenylpiperazine scaffold is a well-established pharmacophore for targeting CNS receptors. Derivatives have been explored as potential antipsychotic agents, exhibiting high affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors.[2] Furthermore, this structural class has been investigated for its psychoactive properties, with some derivatives acting as stimulants by potentiating dopamine, serotonin, and noradrenaline neurotransmission.[3]
-
Cardiovascular Diseases: Arylpiperazine derivatives have been extensively studied for their interaction with α1-adrenergic receptors, which are implicated in conditions such as benign prostatic hyperplasia and hypertension.[4]
The 1-benzyl group in this compound often serves as a protecting group during synthesis, which can be easily removed by hydrogenolysis to allow for further functionalization at the N1 position. This synthetic flexibility makes it a valuable building block in the generation of extensive chemical libraries for high-throughput screening and lead optimization.
Quantitative Data on Biologically Active Derivatives
The following tables summarize the quantitative data for various derivatives based on the this compound scaffold, highlighting the therapeutic potential of this chemical class.
Table 1: Anticancer Activity of Phenylpiperazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3p | A549 (Lung Carcinoma) | Proliferation | 0.05 | [1] |
| 3p | HeLa (Cervical Cancer) | Proliferation | 0.08 | [1] |
| 3p | MCF-7 (Breast Cancer) | Proliferation | 0.22 | [1] |
| 3g | Various | Proliferation | 0.11 - 2.15 | [1] |
| 3h | Various | Proliferation | 0.11 - 2.15 | [1] |
| 3o | Various | Proliferation | 0.11 - 2.15 | [1] |
Table 2: Receptor Binding Affinity of Benzylpiperazine and Phenylpiperazine Derivatives
| Compound ID | Target Receptor | Assay Type | Ki (nM) | Selectivity | Reference |
| 15 | σ1 Receptor | Radioligand Binding | 1.6 | 886-fold over σ2 | |
| HJZ-12 | α1D-Adrenoceptor | Radioligand Binding | - | 47.9-fold over α1B | [4] |
| HJZ-12 | α1A-Adrenoceptor | Radioligand Binding | - | 19.1-fold over α1B | [4] |
| WC10 | Dopamine D3 Receptor | Radioligand Binding | High Affinity | 42-fold over D2 | |
| WC26 | Dopamine D3 Receptor | Radioligand Binding | High Affinity | 51-fold over D2 | |
| WC44 | Dopamine D3 Receptor | Radioligand Binding | High Affinity | 23-fold over D2 |
Experimental Protocols
Synthesis of this compound (Illustrative General Method)
This protocol describes a general method for the synthesis of N-substituted phenylpiperazines, which can be adapted for this compound.
Materials:
-
1-Phenylpiperazine
-
Benzyl chloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-phenylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Receptor Binding Assay (Radioligand Displacement)
This protocol is used to determine the binding affinity (Ki) of this compound derivatives for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., σ1 receptor)
-
Radioligand specific for the target receptor (e.g., [³H]-pentazocine)
-
This compound derivative stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates with glass fiber filters
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes (e.g., 100 µg of protein per well).
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (typically at its Kd value).
-
For determining non-specific binding, add a saturating concentration of an unlabeled ligand in separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and screening of this compound derivatives.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by phenylpiperazine derivatives.
Alpha-1 Adrenergic Receptor Signaling Pathway
References
- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
Application Note: Quantification of 1-Benzyl-3-phenylpiperazine in Biological Samples by LC-MS/MS
Introduction
1-Benzyl-3-phenylpiperazine (BPP) is a derivative of benzylpiperazine, a class of compounds with known stimulant properties. Due to its potential for misuse and its relevance in pharmacological research, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BPP in biological samples such as plasma and urine. The described protocol is based on established methodologies for related piperazine derivatives and provides a strong foundation for researchers, scientists, and drug development professionals.[1][2][3]
Materials and Reagents
-
This compound (BPP) reference standard
-
This compound-d7 (BPP-d7) or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (K2EDTA) or other relevant biological matrix
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of BPP and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the BPP stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Spiking: Spike blank biological matrix (e.g., plasma) with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in plasma samples.[4][5][6]
-
Aliquoting: Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to each tube (except for the blank matrix).
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For more complex matrices or when lower detection limits are required, solid-phase extraction can be employed for a cleaner sample extract.[2][7]
-
Column Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of urine diluted with buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution of BPP and its IS. A characteristic transition for benzylpiperazine derivatives involves the loss of the benzyl group (m/z 91).[2] |
Data Presentation
The quantitative performance of the method should be evaluated through a validation study. The results should be summarized in tables for clarity.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| BPP | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: The values presented in the tables are examples based on typical bioanalytical method validation acceptance criteria and published data for similar compounds.[6][7][8] Actual results will need to be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Chemical structures of the analyte and a representative internal standard.
References
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-phenylpiperazine
Disclaimer: This document is intended for researchers, scientists, and drug development professionals in a controlled laboratory setting. All experimental work should be conducted with appropriate personal protective equipment (PPE) and adherence to institutional and governmental safety regulations. 1-Benzylpiperazine and related compounds may be regulated substances in certain jurisdictions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 1-Benzyl-3-phenylpiperazine?
A1: The two most common and effective methods for synthesizing this compound are:
-
Direct N-Alkylation: This involves the reaction of 3-phenylpiperazine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[1][2] This is a straightforward and widely used technique for N-alkylation of piperazines.[3]
-
Reductive Amination: This is a one-pot process where 3-phenylpiperazine is reacted with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][4] This method is particularly useful for preventing the formation of quaternary ammonium salts.[5]
Q2: How can the formation of the di-substituted byproduct (1,4-dibenzyl-3-phenylpiperazine) be minimized during direct N-alkylation?
A2: Controlling selectivity is a common challenge. Key strategies to favor mono-benzylation include:
-
Control Stoichiometry: Using an excess of 3-phenylpiperazine relative to the benzyl halide can statistically favor mono-alkylation. A 2 to 5-fold excess of the piperazine is common.[5]
-
Slow Addition: Adding the benzyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Use of a Protecting Group: While more steps are involved, using a mono-protected 3-phenylpiperazine (e.g., N-Boc-3-phenylpiperazine) is the most reliable method. The benzyl group is introduced on the unprotected nitrogen, followed by the removal of the Boc group.[5]
Q3: What are the recommended solvents and bases for direct N-alkylation?
A3: The choice of solvent and base is critical.
-
Bases: Weak, non-nucleophilic inorganic bases are generally preferred to minimize side reactions. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.[1] Triethylamine (TEA) can also be used as an organic base to scavenge the acid byproduct.
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reactants. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are common choices.[1][5]
Q4: My reaction has stalled or shows incomplete conversion. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Poor Solubility: Ensure all reagents are fully dissolved. If solids are present, consider switching to a more polar solvent like DMF.[1]
-
Insufficient Base: The reaction generates an acid byproduct (e.g., HCl) that can protonate the piperazine, rendering it non-nucleophilic. Ensure at least one equivalent of base is present per equivalent of acid generated.
-
Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature or refluxing the reaction mixture.[1]
-
Reagent Quality: Verify the purity and reactivity of your benzyl halide and ensure the 3-phenylpiperazine is free of excess acid from its salt form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low to No Product Yield | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Poor solubility of reactants. 4. Insufficient base. | 1. Check the purity and age of benzyl halide and 3-phenylpiperazine. 2. Increase temperature; many alkylations require heat. 3. Switch to a more polar aprotic solvent (e.g., DMF). 4. Add 1.5-2.0 equivalents of base like K₂CO₃. | [1] |
| High Percentage of Di-benzylated Byproduct | 1. Stoichiometry of reactants is 1:1. 2. Benzyl halide was added too quickly. 3. High reaction concentration. | 1. Use a 2-5 fold excess of 3-phenylpiperazine. 2. Add benzyl halide slowly and dropwise over 1-2 hours. 3. Perform the reaction under more dilute conditions. | [1][5] |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product. 2. Reaction temperature is too high. 3. Presence of oxygen or water in the reaction. | 1. Lower the reaction temperature and monitor closely. 2. Stop the reaction as soon as the starting material is consumed. 3. Run the reaction under an inert atmosphere (N₂ or Ar). | [1] |
| Difficult Purification | 1. Product and byproduct have similar polarity. 2. Product is an oil and difficult to crystallize. | 1. Optimize the reaction to minimize byproducts. Use a high-efficiency silica gel for column chromatography with a shallow solvent gradient. 2. Convert the product to its hydrochloride salt, which is often a stable, crystalline solid and can be purified by recrystallization.[6] | [6] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes expected outcomes based on varying key reaction parameters for the direct N-alkylation of a piperazine derivative.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for Condition B | Rationale |
| Stoichiometry (Piperazine:Alkyl Halide) | 1 : 1 | 3 : 1 | Higher mono-alkylation selectivity | Statistically favors the reaction of the alkyl halide with an unreacted piperazine molecule.[5] |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Cleaner reaction profile | K₂CO₃ is a non-nucleophilic solid base, reducing potential side reactions associated with amine bases.[1] |
| Solvent | Toluene | Acetonitrile or DMF | Faster reaction rate | Better solubility of piperazine salts and reagents enhances reaction kinetics.[1] |
| Temperature | Room Temperature | 60-80 °C (or reflux) | Increased reaction rate | Provides necessary activation energy for the Sₙ2 reaction.[1] |
| Addition of Alkyl Halide | All at once | Slow, dropwise addition | Reduced di-alkylation | Maintains a low concentration of the electrophile, favoring mono-substitution.[1] |
Experimental Protocols
Method 1: Direct N-Alkylation with Benzyl Chloride
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-phenylpiperazine (e.g., 3.0 g, 18.5 mmol) and anhydrous potassium carbonate (e.g., 3.8 g, 27.7 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 50 mL).
-
Reagent Addition: Stir the suspension vigorously. Slowly add benzyl chloride (e.g., 1.56 g, 12.3 mmol, 0.67 equiv) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure this compound.
Method 2: Reductive Amination with Benzaldehyde
-
Setup: In a round-bottom flask, dissolve 3-phenylpiperazine (e.g., 2.0 g, 12.3 mmol) and benzaldehyde (e.g., 1.31 g, 12.3 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 40 mL).
-
Iminium Formation: Add acetic acid (e.g., 0.7 g, 12.3 mmol, 1.0 equiv) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (e.g., 3.9 g, 18.5 mmol, 1.5 equiv) portion-wise over 20 minutes. Be cautious as some gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography as described in Method 1.
Visualizations
Caption: Key synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Piperazines | Ambeed [ambeed.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Benzyl-3-phenylpiperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-Benzyl-3-phenylpiperazine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to overcome common challenges.
Q1: My final product is an oil and is difficult to handle. How can I obtain a solid?
A1: It is common for the free-base form of substituted piperazines to be oily or low-melting solids. The most effective method to obtain a stable, crystalline solid is to convert the free base into its hydrochloride (HCl) salt. This not only simplifies handling but also provides an excellent opportunity for purification via recrystallization.[1]
-
Procedure: Dissolve the crude oily product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic (test with pH paper). The hydrochloride salt will typically precipitate out of the solution. The resulting solid can be collected by vacuum filtration and then recrystallized.[1]
Q2: After synthesis, my crude product contains a significant amount of a higher molecular weight impurity. What is it and how can I remove it?
A2: A common byproduct in the synthesis of monosubstituted piperazines is the 1,4-disubstituted piperazine. In this case, it would be 1,4-dibenzyl-2-phenylpiperazine or a related species, arising from the reaction of both nitrogen atoms.
-
Solution 1: Column Chromatography: Flash column chromatography on silica gel is effective for separating mono- and disubstituted products. Due to the basic nature of piperazines, which can cause tailing on acidic silica gel, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to your eluent.
-
Solution 2: Acid-Base Extraction: A carefully performed acid-base extraction can separate the more basic monosubstituted product from less basic or neutral impurities. However, separation from a disubstituted piperazine byproduct can be challenging as both are basic. Chromatography is often the more reliable method in this case.
Q3: My compound is streaking badly on the silica gel TLC plate, making it difficult to monitor the reaction and column chromatography. What can I do?
A3: Streaking (or tailing) is a classic sign of a basic compound interacting strongly with the acidic silica gel.
-
Solution: To resolve this, add a small amount of a basic modifier to the TLC mobile phase. A common choice is to add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent system (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica, leading to symmetrical, well-defined spots. The same modified eluent system should then be used for column chromatography.
Q4: My yield is very low after column chromatography. Where could my product have gone?
A4: Low recovery from a silica gel column can be due to several factors:
-
Irreversible Adsorption: Highly basic compounds can bind irreversibly to the acidic silica gel. As mentioned above, using an eluent containing triethylamine is crucial to prevent this.
-
Product Volatility: While this compound is not extremely volatile, removing the solvent under high vacuum and elevated temperature for an extended period could lead to some loss. Use moderate temperatures during solvent evaporation.
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not have eluted from the column. Ensure you have flushed the column with a sufficiently polar solvent mixture (e.g., 5-10% Methanol in Dichloromethane) after your initial elution to recover all adsorbed compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a synthesis of this compound?
A1: Based on typical synthetic routes for related piperazines, common impurities may include:
-
Starting Materials: Unreacted 3-phenylpiperazine or benzyl bromide/chloride.
-
Over-alkylation Products: 1,4-Dibenzyl-2-phenylpiperazine.
-
Regioisomers: If the synthesis starts from precursors like styrene oxide, isomeric impurities such as 1-methyl-2-phenylpiperazine can form.[2][3]
-
Solvent and Reagents: Residual solvents and basic reagents used during the workup.
Q2: What is the best general-purpose purification strategy for this compound?
A2: A robust and highly effective strategy is a multi-step approach:
-
Aqueous Workup: Begin with an acid-base extraction to remove non-basic impurities.
-
Chromatography: Perform flash column chromatography on the crude free base to separate closely related basic impurities.
-
Salt Formation & Recrystallization: Convert the purified free base into its hydrochloride salt and perform a final purification by recrystallization to obtain a high-purity, stable solid.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, often capable of achieving baseline separation of all impurities. A patent for a related compound reported achieving 99.7% purity as determined by HPLC.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural information about the main compound and any volatile impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to detect impurities if they are present in significant amounts (>1-5%).
Data Presentation
Table 1: Purity & Yield Benchmarks from Related Piperazine Purifications
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| 1-Methyl-3-phenylpiperazine | Acid-Base Extraction & Isolation | >99.7% | Not Specified | [2][3] |
| 1-Benzylpiperazine | Conversion to Dihydrochloride Salt & Recrystallization | High Purity (m.p. confirmed) | 93-95% | [1] |
| 1-Benzylpiperazine | Distillation of Free Base | High Purity (b.p. confirmed) | Not Specified | [1] |
Table 2: Recommended Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System | Notes |
| TLC & Column Chromatography | Hexane / Ethyl Acetate (+ 0.5% Et₃N) | A standard system for compounds of moderate polarity.[6] |
| Dichloromethane / Methanol (+ 0.5% Et₃N) | For more polar compounds or to increase eluting power. | |
| Recrystallization (HCl Salt) | Isopropanol | Often a good first choice for hydrochloride salts.[7] |
| Ethanol | Another common and effective solvent.[1] | |
| Acetonitrile | Mentioned as a suitable solvent in patent literature.[7] | |
| Ethyl Acetate | Can also be effective for inducing crystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate the basic this compound from non-basic or weakly basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 volumes). The basic product will move into the aqueous layer as its protonated ammonium salt. Combine the aqueous layers.
-
Wash (Optional): The initial organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate any neutral impurities.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base such as 5 M sodium hydroxide (NaOH) with stirring until the pH is >12 (confirm with pH paper).[1] The deprotonated free base will often precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM, 3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from impurities with similar basicity but different polarity (e.g., over-alkylated byproducts).
Methodology:
-
Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent mixture to prevent peak tailing.
-
Pack the Column: Pack a silica gel column with the prepared eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[8]
-
Elution: Run the column, applying gentle air pressure. Collect fractions and monitor them by TLC using the same modified eluent.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Salt Formation and Recrystallization
Objective: To obtain a high-purity, stable, crystalline solid of the target compound. This protocol should be performed after initial purification by chromatography or extraction.
Methodology:
-
Salt Formation: Dissolve the purified oily or semi-solid free base in a minimum volume of isopropanol or ethyl acetate. While stirring, add a solution of 2 M HCl in diethyl ether or isopropanol dropwise. Continue adding until a precipitate is no longer formed and the solution is acidic.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual solvent and impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to obtain pure this compound hydrochloride.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logic of purification by acid-base extraction.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 4. ikm.org.my [ikm.org.my]
- 5. academic.oup.com [academic.oup.com]
- 6. Chromatography [chem.rochester.edu]
- 7. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-3-phenylpiperazine
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Benzyl-3-phenylpiperazine in their experiments. Here you will find troubleshooting guides and frequently asked questions to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound possesses a molecular structure with significant non-polar, hydrophobic regions. This characteristic makes it inherently difficult for polar solvents like water to surround and dissolve the molecule, leading to poor aqueous solubility.
Q2: What are the initial steps I should take to dissolve this compound?
A2: A systematic approach is recommended. Start with small-scale solubility tests before preparing a large stock solution. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is a good starting point. If your experimental system is sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out" and occurs due to the sudden change in solvent polarity. To mitigate this, you can try the following:
-
Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final aqueous buffer.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol, typically <1%) in your final aqueous solution can help maintain solubility.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, for ionizable compounds, pH can be a critical factor. Since this compound has basic nitrogen atoms in the piperazine ring, lowering the pH of the aqueous buffer can lead to protonation, forming a more soluble salt form.
Q5: Are there more advanced techniques if standard methods fail?
A5: If conventional methods are insufficient, you can explore advanced formulation strategies such as:
-
Salt Formation: Creating a salt of the compound (e.g., hydrochloride salt) can significantly enhance aqueous solubility.
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming an inclusion complex with improved aqueous solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for the compound's polarity. | Test a range of solvents with varying polarities, starting with DMSO, followed by ethanol, and DMF. Gentle heating or sonication can also aid dissolution, but be cautious of potential compound degradation with excessive heat. |
| Precipitation occurs upon addition to aqueous media. | The compound's solubility limit in the final buffer has been exceeded. | Determine the kinetic solubility of the compound in your specific assay buffer. Lower the final concentration of the compound. Utilize a stepwise dilution method. Maintain a low percentage of a co-solvent in the final solution. |
| Inconsistent results in biological assays. | The compound may not be fully solubilized, leading to an inaccurate effective concentration. | Visually inspect your solutions for any particulates. Filter the final solution through a 0.22 µm filter to remove any undissolved compound before use in assays. |
| Cell toxicity observed at high compound concentrations. | The solvent (e.g., DMSO) may be causing cytotoxicity. | Always include a vehicle control (media with the same concentration of solvent used for the highest compound dose) to differentiate between compound and solvent toxicity. Keep the final solvent concentration as low as possible (typically below 0.5% for most cell lines). |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂ | N/A |
| Molecular Weight | 252.36 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| pKa (predicted) | 8.5 (most basic) | N/A |
Estimated Solubility of this compound
| Solvent | Estimated Solubility |
| Water | < 0.1 mg/mL (Practically Insoluble) |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL (Practically Insoluble) |
| Ethanol | 5 - 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL |
| Dimethylformamide (DMF) | > 20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound. For a 10 mM stock solution, you would dissolve 2.52 mg in 1 mL of DMSO. b. Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentrations. c. When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Ensure the final concentration of DMSO in your assay does not exceed a level that affects the cells (typically <0.5%).
Visualizations
Experimental Workflow for Screening a Poorly Soluble Compound Against a G-Protein Coupled Receptor (GPCR)
Stability of 1-Benzyl-3-phenylpiperazine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Benzyl-3-phenylpiperazine in various solvents. The information herein is compiled from established principles of stability testing for piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: Based on the chemistry of related piperazine compounds, this compound is potentially susceptible to degradation through hydrolysis and oxidation.[1] Hydrolytic degradation can be catalyzed by acidic or alkaline conditions.[1] The piperazine ring and the tertiary amines can be susceptible to oxidation. Photodegradation may also occur upon exposure to light.[1]
Q2: What general precautions should be taken when preparing solutions of this compound for stability studies?
A2: To ensure accurate stability assessment, it is crucial to use high-purity solvents and protect solutions from light and atmospheric oxygen where appropriate. Solutions should be prepared fresh, and storage conditions (temperature, light exposure) should be carefully controlled and documented. For quantitative analysis, a validated stability-indicating analytical method, typically HPLC, is essential.
Q3: How should I store stock solutions of this compound?
A3: For short-term storage, solutions in aprotic solvents like acetonitrile or DMSO, stored at 2-8°C and protected from light, are generally recommended. For long-term storage, it is advisable to store the solid compound in a tightly sealed container at a low temperature, protected from moisture. The stability of the dihydrochloride salt form is generally better for storage.[2]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves intentionally degrading the compound under more severe conditions than it would typically experience.[3] This helps to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. It is a critical step in developing and validating a stability-indicating analytical method.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent stability results | Variation in solvent quality (e.g., presence of impurities, different pH). | Use high-purity, HPLC-grade solvents from a single lot for the duration of the study. Measure and record the pH of aqueous solutions. |
| Fluctuation in storage temperature. | Use a calibrated and temperature-controlled storage chamber. Monitor the temperature regularly. | |
| Exposure to light. | Protect solutions from light by using amber vials or wrapping vials in aluminum foil. | |
| Rapid degradation observed in all solvents | The compound may be inherently unstable under the tested conditions. | Re-evaluate the storage conditions. Consider storing at a lower temperature or in a different solvent system. |
| Contamination of the sample or solvent. | Use a fresh, high-purity sample of this compound and fresh, high-purity solvents. | |
| No degradation observed under stress conditions | The stress conditions are not harsh enough. | Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).[3] |
| Appearance of extraneous peaks in chromatogram | Impurities in the starting material or solvent. | Analyze a blank solvent and an initial (T=0) sample solution to identify pre-existing impurities. |
| Interaction with the container. | Ensure the container material (e.g., glass, polypropylene) is inert to the solvent and the compound. |
Stability Data Summary
Disclaimer: The following data is based on a study of a novel oxazolopyridonyl derivative of phenylpiperazine and should be considered as an illustrative guide for the expected stability of this compound under hydrolytic conditions.[1] The degradation kinetics were found to follow a pseudo-first-order reaction.[1]
| Condition | Solvent/Medium | Temperature | Observed Stability (based on analogous compound) |
| Acidic Hydrolysis | pH 1-3 | 60°C | Accelerated degradation observed.[1] |
| Neutral Hydrolysis | pH 7 | 60°C | Moderate degradation. |
| Alkaline Hydrolysis | pH 9-12 | 60°C | Accelerated degradation observed.[1] |
| Oxidative Stress | 3% Hydrogen Peroxide | Room Temperature | Likely susceptible to oxidation. |
| Thermal Stress | Solid State | 70°C | Stability should be evaluated. |
| Photostability | Solution | UV/Visible Light | Potential for photodegradation. |
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound to acid and base-catalyzed hydrolysis.
1. Materials:
- This compound
- HPLC-grade Methanol or Acetonitrile
- HPLC-grade Water
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Calibrated pH meter
- HPLC system with a UV detector
- C18 HPLC column
- Temperature-controlled water bath or oven
- Volumetric flasks and pipettes
- Amber HPLC vials
2. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
- Acidic Solution (0.1 N HCl): Add a portion of the stock solution to a volumetric flask and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
- Alkaline Solution (0.1 N NaOH): Add a portion of the stock solution to a volumetric flask and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.
- Neutral Solution: Add a portion of the stock solution to a volumetric flask and dilute with HPLC-grade water to achieve a final concentration of approximately 100 µg/mL.
3. Stress Conditions:
- Place the prepared acidic, alkaline, and neutral solutions in a temperature-controlled environment set to 60°C.
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
- For the acidic and alkaline samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution for HPLC analysis.
- Store the withdrawn samples at 2-8°C until analysis.
4. HPLC Analysis:
- Develop a stability-indicating HPLC method capable of separating the parent this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or formate buffer.
- Inject the samples from each time point into the HPLC system.
- Monitor the peak area of the parent compound and any degradation products at a suitable wavelength.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
- Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.[1]
Visualizations
Caption: Workflow for Forced Hydrolytic Degradation Study.
Caption: Factors Influencing Compound Stability Assessment.
References
Identifying and removing impurities from 1-Benzyl-3-phenylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-phenylpiperazine. The following information is designed to help identify and remove impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities in this compound typically arise from the synthetic route used. Common synthesis methods include the N-benzylation of 1-phenylpiperazine or the reductive amination of 1-phenylpiperazine with benzaldehyde. Potential impurities include:
-
Unreacted Starting Materials:
-
1-Phenylpiperazine
-
Benzaldehyde or Benzyl chloride
-
-
Byproducts:
-
Residual Solvents and Reagents:
-
Solvents used in the reaction and purification steps.
-
Bases such as triethylamine or potassium carbonate.
-
Q2: My purified this compound is an oil and difficult to handle. How can I solidify it?
A2: It is common for free-base piperazine derivatives to be oils or low-melting solids. A standard and effective method to obtain a stable, crystalline solid is to convert the free base into a salt, most commonly the hydrochloride (HCl) salt. This can be achieved by dissolving the oily product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol). The resulting salt will typically precipitate and can be collected by filtration.[1]
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is causing this and how can I fix it?
A3: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, can be added to the eluent. This deactivates the acidic sites on the silica gel and improves the peak shape.[3]
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
Symptoms:
-
Multiple spots are observed on a Thin Layer Chromatography (TLC) plate of the crude product.
-
Initial analytical tests (e.g., ¹H NMR, GC-MS) show the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the limiting reagent. If necessary, increase the reaction time or temperature. |
| Formation of byproducts. | Optimize the reaction conditions to minimize side reactions. For example, to reduce di-substitution, use a larger excess of the mono-substituted piperazine if applicable, or control the stoichiometry of the reagents carefully. |
| Inefficient extraction during work-up. | Ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in its free-base form and soluble in the organic extraction solvent. Perform multiple extractions to maximize recovery. |
Problem 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity is observed even after purification attempts.
-
The impurity has a similar retention factor (Rf) to the product on TLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution during column chromatography. | Optimize the mobile phase for column chromatography. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel. Phenyl stationary phases in HPLC can also be effective for separating aromatic isomers.[4] |
| Co-crystallization during recrystallization. | Select a different solvent or solvent system for recrystallization. The ideal solvent will have a high solubility for the product at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at lower temperatures. Perform a systematic solvent screen with small amounts of the impure product. |
| The impurity is an isomer. | Isomeric impurities can be particularly challenging to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be required. Chiral separation techniques may be necessary if the impurity is a stereoisomer. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, as a modifier)
-
Glass chromatography column
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system of hexane and ethyl acetate (e.g., start with a 9:1 ratio and test other ratios like 8:2 and 7:3).
-
Visualize the spots under a UV lamp. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, impregnated silica gel to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data (Illustrative for Piperazine Derivatives):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Expected Yield | 80-95% |
| Purity Before | 80-90% |
| Purity After | ≥98% (by HPLC/NMR) |
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization, assuming it is a solid or can be converted to a solid salt.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for piperazine derivatives include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[5] For related compounds, acetonitrile, ethyl acetate, and isopropanol have been used to achieve high purity.[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data (Illustrative for a related compound):
| Parameter | Value |
| Solvent System | Acetonitrile |
| Initial Purity | ~90% |
| Expected Yield | 70-85% |
| Purity After | >99% (by HPLC)[6] |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a common choice for piperazine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.
-
Detection: UV detection is suitable due to the aromatic rings in the molecule. The detection wavelength should be chosen based on the UV absorbance maximum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5), is often used.
-
Injection: A split or splitless injection can be used depending on the sample concentration.
-
Oven Program: A temperature gradient is typically employed to ensure the separation of compounds with different boiling points.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information about the compound and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique is excellent for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals. The presence of characteristic signals for starting materials or byproducts can confirm their presence.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule and can help in identifying isomeric impurities.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques can be used to resolve complex spectra and definitively assign the structures of the main compound and any significant impurities.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
Troubleshooting 1-Benzyl-3-phenylpiperazine in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-3-phenylpiperazine and related piperazine derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability and poor reproducibility in my cell viability assay results. What are the common causes and how can I troubleshoot this?
A1: Inconsistent results in cell-based assays are a common challenge. Several factors can contribute to this variability:
-
Cell Seeding and Handling: Ensure a homogenous cell suspension before and during plating to avoid clumps and ensure even cell distribution. Inconsistent cell numbers across wells is a primary source of variability. Pay close attention to consistent timing for treatments and reagent additions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound Solubility: this compound, being a lipophilic compound, may have solubility issues in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in cell culture medium. Precipitation of the compound can lead to inconsistent concentrations and localized toxicity. Always include a vehicle control with the highest concentration of the solvent used.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatments. Regularly check for signs of contamination (e.g., mycoplasma).
Q2: My results show significant cytotoxicity even at low concentrations of this compound in my non-cancerous control cell line. How can I investigate potential off-target effects?
A2: Unexpected cytotoxicity in normal cells can indicate off-target effects. Here’s how you can approach this:
-
Mechanism of Action: 1-Benzylpiperazine and its derivatives are known to interact with multiple targets, including dopamine, serotonin, and adrenergic receptors.[1] Consider if your control cell line expresses these receptors, which could mediate the observed toxicity.
-
Receptor Binding Assays: Perform competitive binding assays to determine the affinity of this compound for a panel of common off-target receptors.
-
Signaling Pathway Analysis: Use techniques like Western blotting to investigate the activation state of key signaling pathways related to cell survival and apoptosis (e.g., PI3K/Akt, MAPK pathways) in both your target and control cell lines after treatment.
Q3: I am unsure how to prepare my stock solution of this compound. What is the recommended procedure?
A3: Due to its chemical properties, this compound should be dissolved in an organic solvent first.
-
Solvent Selection: DMSO is a commonly used solvent for preparing stock solutions of lipophilic compounds for cell-based assays.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control in your experimental setup.
Q4: How do I interpret my Annexin V/PI staining results for apoptosis?
A4: Annexin V/PI double staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V Negative / PI Negative: Live, healthy cells.
-
Annexin V Positive / PI Negative: Early apoptotic cells, where phosphatidylserine has translocated to the outer cell membrane, but the membrane remains intact.
-
Annexin V Positive / PI Positive: Late apoptotic or necrotic cells, where the cell membrane has been compromised, allowing PI to enter and stain the cellular DNA.
Quantitative Data Summary
The following tables provide examples of quantitative data for piperazine derivatives. Note that specific values for this compound may vary depending on the cell line and assay conditions.
Table 1: Example IC50 Values of Piperazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Arylpiperazine Derivative | LNCaP | Prostate Cancer | 3.67 |
| Quinoxalinyl-piperazine Derivative | Various | Breast, Skin, Pancreas, Cervix | Varies |
| Naftodipil-based Arylpiperazine | DU145 | Prostate Cancer | > Naftodipil |
Data presented are illustrative and sourced from studies on various arylpiperazine derivatives.[2]
Table 2: Example Receptor Binding Affinities (Ki) of Benzylpiperazine Derivatives
| Compound | Receptor | Ki (nM) |
| Benzylpiperazine Derivative 15 | σ1 | 1.6 |
| Benzylpiperazine Derivative 24 | σ1 | 4.3 |
| Haloperidol (Reference) | σ1 | 3.2 |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ1 | 2.7 |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ1 | 2.6 |
This table showcases the high affinity of some benzylpiperazine derivatives for the sigma-1 (σ1) receptor.[3][4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[6]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[7]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.
Caption: A simplified diagram of a potential signaling pathway affected by piperazine derivatives.
Caption: A step-by-step workflow for performing a cell viability MTT assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Chromatographic Resolution of 1-Benzyl-3-phenylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 1-Benzyl-3-phenylpiperazine, with a particular focus on the separation of its enantiomers.
Troubleshooting Guide: Improving Poor Resolution
Poor resolution in the chiral HPLC separation of this compound can manifest as overlapping peaks, broad peaks, or tailing. This guide provides a systematic approach to diagnosing and resolving these common issues.
Q1: My enantiomers of this compound are not separating. What should I do first?
A1: The complete co-elution of enantiomers is primarily an issue of selecting the appropriate chiral stationary phase (CSP) and mobile phase.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral separations.[1] For piperazine derivatives, polysaccharide-based CSPs are a common and effective starting point. Consider screening columns with different chiral selectors.
-
Mobile Phase Screening: A systematic screening of different mobile phases is recommended. For normal-phase chromatography, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar solvent (e.g., n-hexane).[2]
Q2: I have partial separation, but the resolution is less than the desired 1.5. How can I improve it?
A2: Fine-tuning the chromatographic conditions can significantly enhance resolution.
-
Mobile Phase Composition: The type and concentration of the alcohol modifier in the mobile phase can have a substantial impact on selectivity.[3] Small changes in the percentage of the alcohol can lead to significant improvements in resolution.
-
Additives: For basic compounds like this compound, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[4] A typical concentration is 0.1% (v/v).
-
Temperature: Lowering the column temperature can sometimes increase the separation factor (α) and, consequently, the resolution. However, this may also lead to broader peaks and longer retention times.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.
Q3: My peaks are tailing. What is the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile Phase Additives: As mentioned, for a basic compound like this compound, the addition of a basic modifier like DEA is crucial to prevent interactions with acidic silanol groups on the silica support of the CSP.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to active sites that cause tailing. Flushing the column with a strong solvent may help. For immobilized columns, stronger solvents like THF or DMF can be used for cleaning.[5]
Q4: The resolution of my separation is inconsistent between runs. What could be the problem?
A4: Inconsistent resolution points towards issues with the stability of the chromatographic system.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Inconsistent equilibration can lead to shifts in retention time and variable resolution.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times and selectivity.
-
System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.
Frequently Asked Questions (FAQs)
Q5: What type of chiral stationary phase (CSP) is best for separating the enantiomers of this compound?
A5: While the optimal CSP must be determined empirically, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended as a starting point for piperazine derivatives.[2][6] Columns like Chiralpak® and Chiralcel® series are widely used for this class of compounds.[4]
Q6: What are typical starting mobile phase conditions for the chiral separation of this compound?
A6: For normal-phase HPLC on a polysaccharide-based CSP, a good starting point is a mixture of a non-polar solvent and an alcohol modifier. For example:
-
n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
n-Hexane/Isopropanol (95:5, v/v) with 0.1% Diethylamine (DEA)
The ratio of the non-polar solvent to the alcohol can be adjusted to optimize retention and resolution.
Q7: Is a reversed-phase method suitable for the chiral separation of this compound?
A7: While normal-phase chromatography is more common for the chiral separation of many pharmaceutical compounds on polysaccharide-based CSPs, reversed-phase methods can also be effective. A typical reversed-phase mobile phase would consist of a mixture of acetonitrile or methanol and an aqueous buffer.
Q8: Do I need to derivatize this compound for chiral separation?
A8: Derivatization is generally not necessary for the chiral separation of this compound if a suitable chiral stationary phase is used. Direct separation on a CSP is the preferred method.[6] Derivatization is more commonly employed to introduce a chromophore for UV detection or to create diastereomers for separation on an achiral column, which can be a more complex workflow.
Q9: How can I confirm the elution order of the enantiomers?
A9: To confirm the elution order, you will need a reference standard of a single, pure enantiomer. By injecting the single enantiomer standard, you can identify which peak corresponds to that specific enantiomer.
Data Presentation: Starting Conditions for Chiral Method Development
The following tables summarize typical starting points for the chiral HPLC method development for this compound and related compounds.
Table 1: Recommended Chiral Stationary Phases (CSPs)
| CSP Type | Chiral Selector | Potential for Separation |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | High |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | High |
| Polysaccharide-based | Cellulose tris(4-methylbenzoate) | Moderate to High |
| Pirkle-type | (R,R)-Whelk-O 1 | Moderate |
Table 2: Example Normal-Phase Mobile Phase Compositions
| Non-Polar Solvent | Alcohol Modifier | Additive (0.1% v/v) | Typical Ratio (Non-Polar:Alcohol) |
| n-Hexane | Ethanol | Diethylamine (DEA) | 90:10 |
| n-Hexane | Isopropanol | Diethylamine (DEA) | 95:5 |
| n-Heptane | Ethanol | Diethylamine (DEA) | 90:10 |
| n-Heptane | Isopropanol | Diethylamine (DEA) | 95:5 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development and Optimization
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase, for example, a column with a cellulose tris(3,5-dimethylphenylcarbamate) selector.
-
-
Mobile Phase Screening (Isocratic):
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Start with a mobile phase of n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 10 µL of the sample solution.
-
If no separation or poor resolution is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%).
-
If separation is still not optimal, switch the alcohol modifier to isopropanol and repeat the screening process.
-
-
Optimization:
-
Once partial separation is achieved, make smaller adjustments to the mobile phase composition (e.g., in 1-2% increments of the alcohol modifier) to maximize resolution.
-
Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15 °C, 25 °C, 35 °C).
-
Evaluate the effect of the flow rate by analyzing the sample at lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).
-
-
Method Validation:
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Factors influencing chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-retention relationship in a series of chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chiraltech.com [chiraltech.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Storage and Handling of 1-Benzyl-3-phenylpiperazine
This technical support center is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 1-Benzyl-3-phenylpiperazine during storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound.
Issue 1: Color Change or Appearance of Impurities in the Solid Compound
-
Question: My solid this compound, which was initially a white powder, has developed a yellowish tint over time. What could be the cause and how can I prevent this?
-
Answer: A color change in the solid-state often indicates degradation. The primary causes are typically oxidation and/or exposure to light.[1] Piperazine derivatives can be susceptible to oxidation, and prolonged exposure to atmospheric oxygen can lead to the formation of colored degradation products. Photodegradation can also occur if the compound is stored in a transparent container and exposed to light.
Troubleshooting Steps:
-
Storage Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Always store the compound in an amber or opaque vial to protect it from light.
-
Temperature Control: Store at recommended low temperatures (see FAQ section) to slow down the rate of any potential degradation reactions.
-
Issue 2: Precipitation or Cloudiness in Solutions
-
Question: I prepared a stock solution of this compound in an organic solvent, and after some time in storage, I noticed a precipitate. What is happening?
-
Answer: Precipitation from a solution can be due to several factors, including compound degradation leading to less soluble products, or the compound itself having limited solubility in the chosen solvent at the storage temperature.
Troubleshooting Steps:
-
Solubility Assessment: Before preparing stock solutions, it is advisable to determine the solubility of this compound in the desired solvent at the intended storage temperature.
-
Solvent Choice: If solubility is an issue, consider using a different solvent or a co-solvent system.
-
Storage Conditions: Store solutions at a temperature where the compound remains soluble. If refrigeration is necessary, ensure the concentration is below the saturation point at that temperature.
-
Fresh Preparation: For critical experiments, it is always best to use freshly prepared solutions.[1]
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing variability in the results of my biological assays using a stock solution of this compound that has been stored for a while. Could this be related to compound stability?
-
Answer: Yes, inconsistent experimental results are a strong indicator of compound degradation.[1] The degradation of the parent compound leads to a decrease in its effective concentration and the potential formation of new compounds that may have different biological activities or interfere with the assay.
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your stock solution using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.
-
Use Fresh Solutions: As a best practice, always prepare fresh solutions immediately before your experiments to ensure the accuracy and reproducibility of your results.[1]
-
Stability Study: If stock solutions need to be stored, perform a small-scale stability study in your experimental buffer to understand the degradation profile over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed, opaque container, under an inert atmosphere (argon or nitrogen), and at a low temperature, such as -20°C.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The piperazine moiety is basic, and therefore, the stability of this compound in aqueous solutions can be pH-dependent.[1] In acidic conditions, the piperazine nitrogens will be protonated, which can influence the compound's susceptibility to hydrolysis. A pH-stability profile study is recommended to determine the optimal pH for aqueous formulations.[1]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure, potential degradation pathways include:
-
Oxidation: The piperazine ring and the benzylic position are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the benzyl group.
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, cleavage of the benzyl group could potentially occur.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Illustrative Example of this compound Degradation Under Forced Conditions.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public stability data for this compound is not available. It is intended to demonstrate a typical format for presenting stability data.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 8.5% | Benzyl chloride, 3-phenylpiperazine |
| 0.1 M NaOH | 24 hours | 60°C | 4.2% | Minor unidentified polar impurities |
| 3% H₂O₂ | 8 hours | Room Temp | 15.7% | This compound-N-oxide |
| Thermal | 48 hours | 80°C | 6.1% | Minor unidentified non-polar impurities |
| Photolytic (UV) | 24 hours | Room Temp | 11.3% | Colored impurities, potential dimers |
Experimental Protocols
1. Stability Indicating HPLC Method
This method is designed to separate the parent this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
2. GC-MS Analysis for Volatile Impurities and Degradation Products
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
3. NMR Spectroscopy for Structural Confirmation and Purity Assessment
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Compare the obtained spectrum with a reference spectrum of a pure standard. The presence of unexpected signals may indicate impurities or degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Common side reactions in the synthesis of 1-Benzyl-3-phenylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-Benzyl-3-phenylpiperazine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Formation of significant amounts of 1,4-Dibenzyl-3-phenylpiperazine due to over-alkylation. | - Use a significant excess of 3-phenylpiperazine (e.g., 3-5 equivalents) to statistically favor mono-alkylation.- Alternatively, protect one of the nitrogen atoms of 3-phenylpiperazine with a removable protecting group (e.g., Boc) before benzylation. |
| Incomplete reaction. | - Increase reaction time or temperature, monitoring progress by TLC or LC-MS.- Ensure the quality and reactivity of the benzylating agent (e.g., freshly distilled benzyl chloride). | |
| Presence of a major byproduct with a higher molecular weight | This is likely the di-substituted byproduct, 1,4-Dibenzyl-3-phenylpiperazine. | - Optimize the stoichiometry as mentioned above.- If the byproduct has already formed, purification by column chromatography may be necessary to separate the mono- and di-substituted products. |
| Detection of unreacted 3-phenylpiperazine in the final product | Insufficient amount of benzylating agent used or reaction not driven to completion. | - Use a slight excess (e.g., 1.1-1.2 equivalents) of the benzylating agent.- Ensure adequate reaction time and temperature.- Unreacted 3-phenylpiperazine can often be removed by an acidic wash during workup. |
| Formation of an isomeric byproduct | If the synthesis starts from precursors to the 3-phenylpiperazine ring, there is a risk of forming other positional isomers, such as 1-Benzyl-2-phenylpiperazine. | - Ensure the purity of the starting 3-phenylpiperazine. Isomeric impurities in the starting material will be carried through the reaction.- Characterize the starting material thoroughly by NMR and mass spectrometry before use. |
| Product degradation or formation of colored impurities | Oxidation of the product, particularly the benzylic C-H bonds or the tertiary amine, can occur, especially during prolonged heating or exposure to air. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid excessive heating during reaction and purification.- Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reaction is the over-alkylation of the piperazine ring to form 1,4-Dibenzyl-3-phenylpiperazine. Due to the presence of two nucleophilic nitrogen atoms, the initially formed mono-benzylated product can react further with the benzylating agent. The presence of a phenyl group at the 3-position introduces steric hindrance around the N1 nitrogen, which may slightly favor benzylation at the less hindered N4 position, but di-substitution remains a significant issue.
Q2: How can I selectively synthesize this compound over the di-substituted byproduct?
A2: There are two primary strategies to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large molar excess of 3-phenylpiperazine relative to the benzylating agent increases the probability that the benzylating agent will react with an un-substituted piperazine molecule rather than the already mono-substituted product.
-
Use of a Protecting Group: A more controlled approach involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the nitrogen atoms of 3-phenylpiperazine. The mono-protected piperazine can then be benzoylated, followed by the removal of the protecting group to yield the desired this compound.
Q3: Is direct alkylation with benzyl chloride the only way to synthesize this compound?
A3: No, an alternative and often cleaner method is reductive amination. This involves reacting 3-phenylpiperazine with benzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method can offer better control over mono-alkylation and often proceeds under milder conditions, potentially reducing the formation of byproducts.
Q4: My final product is a viscous oil that is difficult to purify. What are the best purification techniques?
A4: Piperazine derivatives can be challenging to purify due to their basicity and polarity. If the crude product is an oil, consider the following purification strategies:
-
Column Chromatography: Silica gel chromatography is a common method for separating mono- and di-alkylated piperazines. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, can be effective.
-
Crystallization: If the product or its salt is a solid, crystallization can be a highly effective purification method. The dihydrochloride salt of 1-benzylpiperazine is often a stable, crystalline solid that is easily purified by recrystallization.[1]
-
Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from less volatile impurities.
Q5: I am seeing some unexpected oxidation products in my reaction mixture. What could be the cause and how can I prevent it?
A5: Oxidation can occur at the tertiary amine to form an N-oxide or at the benzylic C-H positions, especially if the reaction is run at high temperatures or with prolonged exposure to air. To minimize oxidation:
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Use degassed solvents.
-
Avoid unnecessarily high reaction temperatures and long reaction times.
-
During workup, minimize the exposure of the product to strong oxidizing agents.
Experimental Protocols
Key Experiment: Mono-N-Benzylation of Piperazine using Excess Piperazine
This protocol is adapted from a general procedure for the synthesis of 1-benzylpiperazine and can be modified for 3-phenylpiperazine.[1]
Materials:
-
3-Phenylpiperazine
-
Benzyl chloride
-
Sodium carbonate
-
Ethanol
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpiperazine (e.g., 3-5 equivalents) and sodium carbonate (e.g., 2 equivalents) in ethanol.
-
Heat the mixture to a gentle reflux.
-
Slowly add benzyl chloride (1 equivalent) dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, the crude product can be dissolved in an organic solvent and washed with water. To facilitate the removal of unreacted 3-phenylpiperazine, an acidic wash (e.g., 1M HCl) can be employed. The aqueous layer is then basified with NaOH and extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
-
Further purification can be achieved by column chromatography or by converting the product to its hydrochloride salt, which can be recrystallized.
Visualizations
Reaction Pathway and Common Side Reactions
Caption: Main reaction pathway and the common over-alkylation side reaction.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: 1-Benzyl-3-phenylpiperazine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-Benzyl-3-phenylpiperazine following its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure sufficient reaction time and appropriate temperature. |
| Presence of unreacted starting materials (e.g., piperazine, benzyl chloride, phenylpiperazine). | Consider purification via acid-base extraction to remove basic or acidic starting materials. Column chromatography can also be effective in separating the desired product from non-polar starting materials. |
| Formation of byproducts, such as dibenzylated piperazine. | Optimize the stoichiometry of reactants to minimize the formation of disubstituted byproducts.[1] Purification via fractional distillation under reduced pressure or column chromatography can separate mono- from di-substituted products.[1] |
| Residual solvent from the reaction. | Ensure complete removal of the reaction solvent using a rotary evaporator. For high-boiling point solvents, vacuum distillation may be necessary. |
Issue 2: Oily Product Instead of Solid
| Potential Cause | Recommended Solution |
| Presence of impurities lowering the melting point. | Purify the product using column chromatography or recrystallization. |
| The freebase form of this compound is an oil at room temperature. | Convert the freebase to a hydrochloride salt by treating a solution of the base in an appropriate solvent (e.g., ethanol) with ethanolic HCl to precipitate the solid salt.[1] |
Issue 3: Difficulty in Removing a Specific Impurity
| Potential Cause | Recommended Solution | | Co-elution of the impurity with the product during column chromatography. | Optimize the mobile phase system. A gradient elution may provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). | | Similar solubility of the impurity and the product, hindering recrystallization. | Experiment with different solvent systems for recrystallization. A binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble) can be effective. |
Issue 4: Product Decomposition During Purification
| Potential Cause | Recommended Solution |
| High temperatures during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[1] |
| Sensitivity to air or light. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major impurities in the synthesis of this compound?
A1: The primary impurities are typically unreacted starting materials such as piperazine, benzyl chloride, or 3-phenylpiperazine, and the over-alkylation byproduct, 1,4-dibenzyl-3-phenylpiperazine. The specific impurities will depend on the synthetic route employed.
Q2: What is the most effective method for purifying crude this compound?
A2: A combination of methods is often most effective. Initially, an acid-base extraction can remove many impurities. This is typically followed by either column chromatography for high purity on a smaller scale or recrystallization of the hydrochloride salt for larger quantities. For thermally stable compounds, vacuum distillation can also be a viable option.[1]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are quantitative methods that can separate and quantify impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q4: What is a suitable solvent system for column chromatography of this compound?
A4: A common solvent system for the purification of piperazine derivatives by column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] The optimal ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.
Q5: Can I purify this compound by recrystallization?
A5: Yes, recrystallization is a common and effective purification technique, especially for the salt form (e.g., hydrochloride). The choice of solvent is critical. For the hydrochloride salt, polar solvents like ethanol or methanol, or mixtures with less polar solvents like ethyl acetate, can be effective.[6]
Experimental Protocols
Protocol 1: Purification by Conversion to Hydrochloride Salt and Recrystallization
-
Dissolve the crude this compound freebase in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of hydrogen chloride in absolute ethanol while stirring until the solution is acidic.
-
The this compound dihydrochloride will precipitate as a white solid.[1]
-
Collect the precipitate by suction filtration and wash it with cold absolute ethanol.[1]
-
To further purify, recrystallize the dihydrochloride salt from a suitable solvent, such as ethanol or a mixture of acetonitrile and isopropanol.[6]
-
Dry the purified salt under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the mobile phase can be gradually increased to elute the product and then any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Purity of a Piperazine Derivative Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Hydrochloride Salt) | 85% | 98.5% | 75% |
| Flash Column Chromatography | 85% | >99% | 60% |
| Vacuum Distillation | 85% | 97% | 65% |
Note: This data is representative and the actual results may vary depending on the initial purity and the specific experimental conditions.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ikm.org.my [ikm.org.my]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Analysis of 1-Benzyl-3-phenylpiperazine (BPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1-Benzyl-3-phenylpiperazine (BPP) and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound (BPP)?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as BPP, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of piperazine derivatives, phospholipids and other endogenous components of biological samples are common sources of matrix effects.
Q2: What are the common analytical techniques used for the quantification of BPP?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of BPP in biological matrices due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used.
Q3: How can I minimize matrix effects during sample preparation for BPP analysis?
A3: The choice of sample preparation technique is crucial for minimizing matrix effects. Common strategies include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by separating BPP from water-soluble matrix components.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a stationary phase to selectively isolate BPP from the matrix. Mixed-mode SPE can be particularly effective.
Q4: Is the use of an internal standard (IS) necessary for BPP analysis?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) of BPP is highly recommended to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to BPP and will experience similar ion suppression or enhancement, allowing for more accurate quantification. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: What should I do if I observe significant ion suppression or enhancement in my BPP analysis?
A5: If you encounter significant matrix effects, consider the following troubleshooting steps:
-
Optimize your chromatographic method to separate BPP from co-eluting interferences.
-
Improve your sample preparation method to achieve a cleaner extract.
-
Evaluate and optimize the concentration of your internal standard.
-
If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the analysis of BPP.
Problem: Poor peak shape or inconsistent retention time for BPP.
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including pH and organic solvent ratio. |
| Column Degradation | Replace the analytical column. Use a guard column to extend column lifetime. |
| Matrix Interference | Improve the sample cleanup procedure (e.g., switch from PPT to SPE). |
Problem: Significant Ion Suppression or Enhancement.
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Modify the chromatographic gradient to better separate BPP from interferences. |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation method like SPE or a two-step LLE. |
| High Concentration of Internal Standard | Optimize the concentration of the internal standard to avoid competition for ionization. |
| Ion Source Contamination | Clean the mass spectrometer's ion source. |
Quantitative Data on Matrix Effects
The following table presents hypothetical matrix effect data for a phenylpiperazine derivative, similar in structure to BPP, in various biological matrices. This data illustrates the importance of evaluating matrix effects in different sample types. A matrix factor (MF) is calculated as the peak response in the presence of the matrix versus the peak response in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The Internal Standard (IS) Normalized Matrix Factor is calculated by dividing the MF of the analyte by the MF of the IS. A value close to 1 suggests effective compensation by the IS.
| Matrix | Analyte Peak Area (in matrix) | Analyte Peak Area (neat solution) | Matrix Factor (Analyte) | IS Peak Area (in matrix) | IS Peak Area (neat solution) | Matrix Factor (IS) | IS Normalized Matrix Factor |
| Plasma | 85,000 | 150,000 | 0.57 (Suppression) | 92,000 | 160,000 | 0.58 (Suppression) | 0.98 |
| Urine | 130,000 | 150,000 | 0.87 (Suppression) | 145,000 | 160,000 | 0.91 (Suppression) | 0.96 |
| Brain Homogenate | 70,000 | 150,000 | 0.47 (Suppression) | 78,000 | 160,000 | 0.49 (Suppression) | 0.96 |
| Liver Homogenate | 55,000 | 150,000 | 0.37 (Suppression) | 60,000 | 160,000 | 0.38 (Suppression) | 0.97 |
This data is illustrative and based on a representative phenylpiperazine derivative. Actual matrix effects for BPP may vary.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup, suitable for initial screening.
-
To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT and is recommended for quantitative analysis.
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of the biological matrix with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the BPP and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of BPP. Optimization may be required.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of BPP and its internal standard. For BPP (precursor ion m/z 253.2), characteristic product ions would be selected for quantification and qualification.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
Technical Support Center: Chiral Separation of 1-Benzyl-3-phenylpiperazine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 1-Benzyl-3-phenylpiperazine enantiomers. The information is designed to address common experimental challenges and provide robust starting points for method development.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound enantiomers important? Chiral molecules, or enantiomers, are non-superimposable mirror images of each other.[1] In biological systems, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to significant variations in their pharmacological activity, potency, and toxicity.[2][3] Therefore, separating and quantifying the individual enantiomers of this compound is crucial for drug development, ensuring safety and efficacy, and meeting regulatory requirements.[2][4]
Q2: What are the primary analytical techniques for separating this compound enantiomers? The most effective and widely used methods are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector added to the electrolyte.[5][6][7] Chiral HPLC is a versatile and powerful tool for enantiomeric resolution, while CE offers high separation efficiency and rapid analysis times.[4][8][9]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for an HPLC separation? There is no universal CSP, and selection is often an empirical process.[10] For a compound like this compound, a good starting point is to screen polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives), as they are effective for a broad range of chiral compounds.[10][11][12] The choice can be guided by literature on similar piperazine or basic aromatic compounds, but direct testing of several columns is typically necessary to find the optimal phase.[12][13]
Q4: What factors are most critical to optimize in a chiral HPLC method? Once a suitable CSP is identified, the most critical parameters to optimize are the mobile phase composition, the use of additives, and the column temperature.[13] The choice of organic solvents (e.g., alcohols, acetonitrile) and their ratios can dramatically affect selectivity.[12] For a basic compound like this compound, adding a small amount of a basic modifier (like diethylamine, DEA) to the mobile phase is often essential to improve peak shape and resolution.[14] Temperature can also alter enantioselectivity and should be carefully controlled and optimized.
Q5: What is the role of a chiral selector in Capillary Electrophoresis (CE)? In CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers.[9][15] These selectors form transient diastereomeric complexes with the enantiomers, which have different mobilities in the electric field, leading to their separation.[2] Cyclodextrins (CDs) and their derivatives (e.g., sulfated β-cyclodextrin) are the most common and effective selectors for separating basic chiral compounds like piperazine derivatives.[7][15][16]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Question: My chromatogram shows a single peak or two poorly resolved peaks for this compound. How can I improve the separation?
Answer: Achieving good resolution requires a systematic approach to optimizing your method. Follow these steps:
-
Evaluate the Chiral Stationary Phase (CSP): The initial choice of CSP is the most critical factor.[10] If you see no separation, the selected column may not be suitable. It is recommended to screen a set of complementary CSPs, such as those based on different polysaccharide derivatives (e.g., amylose vs. cellulose).[12]
-
Optimize the Mobile Phase:
-
Mode Selection: Explore different separation modes, including normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic mode (e.g., acetonitrile/methanol).[11] The selectivity can change dramatically between modes.
-
Solvent Composition: Systematically vary the ratio of the organic solvents. Even small changes can significantly impact the separation factor.
-
Additives/Modifiers: Since this compound is a basic compound, the addition of a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase is crucial to minimize undesirable interactions with the silica support and improve resolution.[17][14]
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures can enhance selectivity, but this is not universal.[17] Test temperatures in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C) to find the optimum.
-
Reduce the Flow Rate: If some separation is observed, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and may improve resolution.
Caption: A workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Asymmetric or Tailing Peaks
Question: The peaks for my enantiomers are showing significant tailing, which affects integration and accuracy. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase or column overload.
-
Add a Basic Modifier: The most common cause is the interaction of the basic nitrogen atoms in the piperazine ring with residual acidic silanol groups on the silica surface of the CSP. To mitigate this, add a competing base to the mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA).[14]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[17] Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly, you need to reduce your sample concentration.
-
Verify Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[10][18] If a stronger solvent is used for sample dissolution, it can cause peak distortion and potential precipitation on the column.[19]
-
Assess Column Health: Over time, columns can become contaminated or degrade.[17] If the above steps do not resolve the issue, try flushing the column according to the manufacturer's instructions or test a new column to see if performance is restored.[19]
Caption: Common causes of peak tailing and their respective solutions.
Experimental Protocols & Data
The following protocols provide recommended starting points for method development. Since no specific published method for this compound was found, these are based on general principles for chiral separations of similar basic compounds.
Protocol 1: HPLC Method Development
-
Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of 0.5 mg/mL.
-
Column & Mobile Phase Screening: Screen the conditions outlined in the table below. Allow the column to equilibrate for at least 30 column volumes after each mobile phase change.
Table 1: HPLC Column and Mobile Phase Screening Strategy
| Screening Phase | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Mobile Phase Composition | Flow Rate | Temperature |
|---|---|---|---|---|---|
| Phase 1 | Polysaccharide (Amylose-based) | Normal Phase (NP) | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | 1.0 mL/min | 25°C |
| Phase 2 | Polysaccharide (Cellulose-based) | Normal Phase (NP) | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | 1.0 mL/min | 25°C |
| Phase 3 | Polysaccharide (Amylose-based) | Polar Organic (PO) | Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v) | 1.0 mL/min | 25°C |
| Phase 4 | Polysaccharide (Cellulose-based) | Reversed-Phase (RP) | Acetonitrile / 10mM Ammonium Bicarbonate pH 9 (50:50, v/v) | 1.0 mL/min | 25°C |
-
Detection: UV at 254 nm.
Table 2: Example of Optimized HPLC Data (Hypothetical)
| Parameter | Value |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 20°C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Protocol 2: Capillary Electrophoresis (CE) Method Development
This protocol is based on a published method for similar piperazine derivatives.[16]
-
Sample Preparation: Dissolve the racemic standard in water to a concentration of 0.5 mg/mL.
-
Capillary & Conditions:
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm effective).
-
Rinsing Procedure: Rinse with 0.1 M NaOH (5 min), then water (5 min), then Background Electrolyte (10 min) before the first run. Between runs, rinse with BGE for 2 min.
-
-
Method Parameters:
Table 3: CE Method Parameters
| Parameter | Condition |
|---|---|
| Background Electrolyte (BGE) | 100 mM Phosphate Buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) Methanol.[16] |
| Applied Voltage | +15 kV to +25 kV (optimize for best resolution and run time) |
| Temperature | 25°C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |
| Detection | UV at 214 nm |
References
- 1. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 11. phenomenex.com [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. jocpr.com [jocpr.com]
- 15. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. benchchem.com [benchchem.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chiraltech.com [chiraltech.com]
Validation & Comparative
Validating the Biological Activity of 1-Benzyl-3-phenylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
This guide provides a comparative analysis of the biological activities of piperazine derivatives, with a focus on compounds structurally related to 1-Benzyl-3-phenylpiperazine. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related 1-benzylpiperazine (BZP) and phenylpiperazine analogues to offer a validated perspective on its potential biological profile. The guide covers key areas of activity, including central nervous system effects, anticancer properties, and antimicrobial efficacy, supported by experimental data and detailed protocols.
Central Nervous System Activity
Derivatives of 1-benzylpiperazine are recognized for their stimulant properties, primarily acting as monoamine releasing agents that influence dopaminergic and serotonergic pathways.[1][2] The piperazine scaffold is a common pharmacophore that interacts with dopamine, serotonin, and adrenergic receptors.[1]
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of several 1-aralkyl-4-benzylpiperazine derivatives for sigma (σ1, σ2), serotonin (5-HT1A), and dopamine (D2) receptors. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) |
| Derivative 1 | 0.4 | 3.3 | >10000 | >10000 |
| Derivative 2 | 1.6 | 1418 | 138 | >10000 |
| Derivative 3 | 2.5 | 48.5 | 4650 | >10000 |
| Derivative 4 | 9.8 | 9.9 | 2450 | >10000 |
Data adapted from a study on 1-aralkyl-4-benzylpiperazine derivatives.[3]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to specific receptors.
Objective: To measure the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., σ1, σ2, 5-HT1A, D2).
-
Radioligand specific for the target receptor (e.g., [3H]pentazocine for σ1, [3H]ditolylguanidine for σ2, [3H]-8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).[3]
-
Test compound (e.g., a this compound derivative).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration, and a specific concentration of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Wash the filter to remove any non-specifically bound radioligand.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
Anticancer Activity
Recent studies have highlighted the potential of phenylpiperazine derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key enzymes like Topoisomerase II or the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6]
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50, in µM) of representative phenylpiperazine derivatives against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Derivative 3p | 0.22 | 0.08 | 0.05 |
| Derivative 3g | 0.11 | 0.15 | 0.12 |
| Derivative 3h | 2.15 | 1.87 | 1.55 |
| Doxorubicin (Control) | 0.85 | 0.76 | 0.92 |
Data adapted from a study on phenylpiperazine derivatives as EGFR TK inhibitors.[4]
Experimental Protocol: MTT Assay for Cell Viability
This protocol details a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound (e.g., a this compound derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow
Antimicrobial Activity
The piperazine nucleus is a privileged structure in medicinal chemistry and is found in numerous compounds with antimicrobial properties.[7][8] Derivatives of phenylpiperazine have been shown to possess activity against various bacterial and fungal pathogens.[9]
Comparative Antimicrobial Data
The following table shows the Minimum Inhibitory Concentration (MIC, in µg/mL) for several piperazine derivatives against common bacterial strains. A lower MIC value indicates a more potent antimicrobial agent.
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |
| Derivative 4 | 16 | 32 | 64 |
| Derivative 6c | 16 | 64 | 8 |
| Derivative 6d | 16 | 16 | 32 |
| Derivative 7b | 32 | 16 | 64 |
| Gentamycin (Control) | 4 | 2 | 4 |
Data adapted from a study on the antimicrobial activity of piperazine derivatives.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[11]
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Test compound.
-
Standard antibiotic (positive control).
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Benzylpiperazine and Other Piperazine Derivatives: A Guide for Researchers
Piperazine and its derivatives are a versatile class of compounds with a wide range of pharmacological activities, primarily targeting the central nervous system.[1] Many piperazine-based drugs modulate monoamine neurotransmission, impacting dopamine, serotonin, and norepinephrine pathways.[2] This has led to their investigation and use in various therapeutic areas, including as antipsychotics, antidepressants, and anxiolytics.[1] This guide focuses on a comparative analysis of BZP, TFMPP, and mCPP, highlighting their differing effects on neurotransmitter systems through in vitro and in vivo experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the binding affinities and functional potencies of BZP, TFMPP, and mCPP at key monoamine transporters and receptors. This data provides a clear comparison of their pharmacological profiles.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 1-Benzylpiperazine (BZP) | ~1,800 | ~400 | ~10,000 |
| TFMPP | ~5,000 | >10,000 | ~150 |
| mCPP | >10,000 | >10,000 | ~100 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency for Neurotransmitter Release (EC50, nM)
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| TFMPP | >10,000 | >10,000 | 880 |
| mCPP | >10,000 | >10,000 | ~1,000 |
Lower EC50 values indicate higher potency for inducing neurotransmitter release.
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | D2 Receptor |
| 1-Benzylpiperazine (BZP) | >1,000 | ~500 | ~2,000 | >10,000 |
| TFMPP | ~200 | ~100 | ~50 | >10,000 |
| mCPP | ~100 | ~50 | ~20 | >10,000 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells).
-
Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Test compounds (piperazine derivatives).
-
Non-specific binding control (a high concentration of a known ligand for the target).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of a competing ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assays
Objective: To measure the ability of a compound to induce the release of monoamine neurotransmitters from pre-loaded synaptosomes or cells.
Materials:
-
Rat brain synaptosomes or cells expressing monoamine transporters.
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Test compounds (piperazine derivatives).
-
Scintillation fluid and counter.
Procedure:
-
Pre-load synaptosomes or cells with the respective radiolabeled neurotransmitter.
-
Wash the preparations to remove excess unincorporated neurotransmitter.
-
Expose the pre-loaded preparations to varying concentrations of the test compound.
-
After a defined incubation period, collect the supernatant.
-
Measure the amount of radioactivity released into the supernatant using a scintillation counter.
-
Express the release as a percentage of the total incorporated radioactivity.
-
Determine the EC50 value (concentration of the compound that produces 50% of the maximal release).
In Vivo Behavioral Pharmacology: Locomotor Activity
Objective: To assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.
Materials:
-
Male Wistar rats or Swiss Webster mice.
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
-
Test compounds (piperazine derivatives) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Place the animal in the open-field chamber immediately after injection.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-dependent effects of the compound on locomotor activity compared to the vehicle control.[3]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Piperazine Derivatives
Caption: Monoamine neurotransmission modulation by piperazine derivatives.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for pharmacological characterization of piperazine derivatives.
Logical Relationship of Compared Piperazines
Caption: Structural and functional relationships of key piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: 1-Benzyl-3-phenylpiperazine vs. Benzylpiperazine (BZP)
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only. Benzylpiperazine (BZP) is a controlled substance in many jurisdictions due to its potential for abuse.
Introduction
This guide provides a comparative overview of the pharmacological profiles of 1-Benzyl-3-phenylpiperazine and the well-characterized psychoactive substance, Benzylpiperazine (BZP). While extensive research has elucidated the pharmacological actions of BZP, a notable scarcity of publicly available data exists for this compound. Consequently, this document presents a detailed profile of BZP, supported by experimental data, and offers a speculative profile for this compound based on the pharmacology of structurally related piperazine derivatives. This guide also includes detailed experimental protocols for key assays used to characterize such compounds.
Pharmacological Profile of Benzylpiperazine (BZP)
Benzylpiperazine is a synthetic psychoactive compound that primarily acts as a central nervous system stimulant.[1][2] Its effects are often compared to those of amphetamine, though it is less potent.[3] BZP's mechanism of action involves the modulation of monoamine neurotransmitter systems, specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4][5]
Mechanism of Action
BZP functions as a monoamine releasing agent and reuptake inhibitor.[3][4] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4][5] The primary action is believed to be the release of dopamine and norepinephrine, with a less pronounced effect on serotonin.[6] This increased monoaminergic activity is responsible for its stimulant, euphoric, and sympathomimetic effects.[1][7]
Quantitative Pharmacological Data for Benzylpiperazine (BZP)
The following table summarizes the functional activity of BZP at human monoamine transporters, as measured by neurotransmitter release assays. The EC50 value represents the concentration of the drug that elicits a half-maximal response.
| Target Transporter | Functional Assay | EC50 (nM) |
| Dopamine Transporter (DAT) | Dopamine Release | 175[7] |
| Norepinephrine Transporter (NET) | Norepinephrine Release | 62[7] |
| Serotonin Transporter (SERT) | Serotonin Release | 6050[7] |
Lower EC50 values indicate greater potency.
Pharmacological Profile of this compound
As of the latest review of scientific literature, specific pharmacological data for this compound, particularly concerning its affinity for and activity at monoamine transporters, is not available. The compound is listed in chemical supplier catalogs, but dedicated studies detailing its pharmacological profile are scarce.[8]
Speculative Profile Based on Structural Analogs
This compound is a derivative of both benzylpiperazine and phenylpiperazine. Based on its structural similarity to these classes of compounds, a speculative pharmacological profile can be hypothesized.
-
Phenylpiperazines: This class of compounds is known to interact with a variety of neurotransmitter receptors and transporters.[9] For instance, 1-phenylpiperazine itself is a monoamine releasing agent with a preference for norepinephrine release over serotonin and dopamine.[10] Other substituted phenylpiperazines, such as mCPP and TFMPP, are known to have significant activity at serotonin receptors and transporters.[1][11]
-
Benzylpiperazine Derivatives: The addition of a phenyl group at the 3-position of the piperazine ring, as in this compound, could modulate its activity at monoamine transporters compared to BZP. The phenyl group may alter the compound's affinity and efficacy for DAT, NET, and SERT. Studies on other benzylpiperazine derivatives have explored their potential as σ1 receptor ligands and for other therapeutic applications, indicating that modifications to the BZP scaffold can lead to diverse pharmacological activities.[12][13]
Without direct experimental data, it is plausible to hypothesize that this compound may act as a monoamine releasing agent or reuptake inhibitor. However, its potency and selectivity profile for DAT, NET, and SERT remain to be determined experimentally.
Experimental Protocols
To determine the pharmacological profile of a compound like this compound and to compare it with BZP, the following standard in vitro assays are essential.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific binding competitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.
-
Test compound (this compound or BZP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and either buffer (for total binding), a high concentration of a known competitor (for non-specific binding), or the test compound at various concentrations.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[14]
In Vitro Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release of monoamines from cells expressing the respective transporters.
Objective: To determine the potency (EC50) of the test compound to induce the release of dopamine, norepinephrine, and serotonin.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured in 24-well plates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Test compound (this compound or BZP).
-
Liquid scintillation counter.
Procedure:
-
Grow the transfected cells to confluence in 24-well plates.
-
Wash the cells with KRH buffer.
-
Load the cells with the respective radiolabeled neurotransmitter by incubating them in a solution containing the radiolabel for a specific time (e.g., 30 minutes at 37°C).
-
Wash the cells with KRH buffer to remove excess extracellular radiolabeled neurotransmitter.
-
Add varying concentrations of the test compound to the cells and incubate for a set period (e.g., 30 minutes at 37°C).
-
Collect the supernatant (the buffer containing the released neurotransmitter).
-
Lyse the cells to determine the amount of radiolabeled neurotransmitter remaining inside.
-
Quantify the radioactivity in the supernatant and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of neurotransmitter release for each concentration of the test compound.
-
Plot the percentage of release against the log concentration of the test compound and use non-linear regression to determine the EC50 value.[15]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Benzylpiperazine (BZP) at a dopamine synapse.
Experimental Workflow
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
Benzylpiperazine (BZP) is a well-documented monoamine releasing agent with a preference for the norepinephrine transporter over the dopamine transporter, and significantly lower potency at the serotonin transporter. Its pharmacological profile accounts for its stimulant and abuse liability. In stark contrast, this compound remains pharmacologically uncharacterized in the public domain. While its structural similarity to BZP and other phenylpiperazines suggests potential activity at monoamine transporters, this remains speculative. The experimental protocols provided herein outline the necessary steps to elucidate the pharmacological profile of this compound and enable a direct, data-driven comparison with BZP. Such studies are crucial for understanding the structure-activity relationships within this class of compounds and for identifying potentially novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of 1-Benzyl-3-phenylpiperazine Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 1-Benzyl-3-phenylpiperazine, a chiral molecule with potential applications in neuroscience research and drug development. While direct comparative experimental data on the pharmacological activity of these specific enantiomers is not extensively available in peer-reviewed literature, this document synthesizes information on structurally related compounds and established principles of stereoselectivity to offer a predictive framework for their differential pharmacology. The guide also presents detailed experimental protocols for key assays to facilitate further research in this area.
The core structure of this compound combines a benzyl group and a phenyl group on a piperazine scaffold. The chirality at the C-3 position of the piperazine ring is expected to result in significant differences in the pharmacological profiles of the (S) and (R) enantiomers. Stereochemistry is a critical determinant of drug-receptor interactions, and it is common for one enantiomer to exhibit higher affinity, selectivity, or a different mode of action at a biological target compared to its counterpart[1]. Phenylpiperazine and benzylpiperazine derivatives are known to interact with a variety of central nervous system targets, including monoamine transporters (serotonin, dopamine, and norepinephrine) and sigma receptors[2][3].
Data Presentation
A comprehensive in vitro pharmacological profiling of the this compound enantiomers is crucial to elucidate their potential therapeutic applications and mechanisms of action. The following tables outline the key binding affinity and functional activity data that should be determined. At present, specific data for these enantiomers is not available in the public domain.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Enantiomers at Key CNS Targets
| Target | (S)-1-Benzyl-3-phenylpiperazine | (R)-1-Benzyl-3-phenylpiperazine |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available |
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available |
| Sigma-1 Receptor (σ1) | Data Not Available | Data Not Available |
| Sigma-2 Receptor (σ2) | Data Not Available | Data Not Available |
| 5-HT1A Receptor | Data Not Available | Data Not Available |
| 5-HT2A Receptor | Data Not Available | Data Not Available |
| D2 Receptor | Data Not Available | Data Not Available |
Table 2: Comparative Functional Activities (IC50/EC50, nM) of this compound Enantiomers
| Assay | (S)-1-Benzyl-3-phenylpiperazine | (R)-1-Benzyl-3-phenylpiperazine |
| Serotonin Reuptake Inhibition | Data Not Available | Data Not Available |
| Dopamine Reuptake Inhibition | Data Not Available | Data Not Available |
| Norepinephrine Reuptake Inhibition | Data Not Available | Data Not Available |
| Sigma-1 Receptor Functional Assay | Data Not Available | Data Not Available |
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and experimental workflows relevant to the comparative analysis of this compound enantiomers.
Caption: Experimental workflow for the comparative analysis of this compound enantiomers.
Caption: Putative mechanism of action via monoamine transporter inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacological profile of the this compound enantiomers.
Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers of this compound for the human serotonin, dopamine, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing the human SERT, DAT, or NET.
-
Radioligands: [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET).
-
Non-specific binding competitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Test compounds: (S)- and (R)-1-Benzyl-3-phenylpiperazine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of the corresponding non-labeled competitor.
-
For experimental wells, add varying concentrations of the (S)- or (R)-enantiomer of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of the (S)- and (R)-enantiomers of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
Materials:
-
HEK293 cells stably expressing the human SERT, DAT, or NET, or synaptosomal preparations from rat brain tissue.
-
Radiolabeled substrates: [3H]Serotonin, [3H]Dopamine, [3H]Norepinephrine.
-
Test compounds: (S)- and (R)-1-Benzyl-3-phenylpiperazine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitors for control wells (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).
Procedure:
-
Cell/Synaptosome Preparation:
-
Plate cells in appropriate multi-well plates and allow them to adhere.
-
If using synaptosomes, prepare them from fresh or frozen brain tissue by homogenization and differential centrifugation.
-
-
Uptake Assay:
-
Wash the cells or resuspend the synaptosomes in uptake buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of the (S)- or (R)-enantiomer of this compound or control inhibitors for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate and incubate for a short, defined period (e.g., 5-15 minutes) during which uptake is linear.
-
Terminate the uptake by rapidly washing with ice-cold uptake buffer and aspirating the medium.
-
-
Quantification:
-
Lyse the cells or synaptosomes.
-
Measure the amount of radiolabeled substrate taken up into the cells/synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the percentage inhibition of uptake at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
By conducting these experiments, researchers can generate the critical data needed to fully elucidate the comparative pharmacology of the this compound enantiomers and determine their potential for further development as pharmacological tools or therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Determination of 1-Benzylpiperazine
A comprehensive evaluation of analytical methodologies is crucial for the accurate and reliable quantification of 1-benzylpiperazine (BZP), a psychoactive substance often encountered in forensic and clinical toxicology. This guide provides a comparative analysis of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective performances through a review of published experimental data. This document is intended for researchers, scientists, and professionals in drug development and analysis, providing detailed experimental protocols and comparative data to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for BZP determination is often guided by factors such as matrix complexity, required sensitivity, and available instrumentation. Both GC-MS and LC-MS have demonstrated suitability for the analysis of BZP in various matrices, including urine, plasma, and seized drug formulations.
Table 1: Comparison of GC-MS Method Performance for 1-Benzylpiperazine (BZP) Analysis
| Parameter | GC-MS Method 1[1] | GC-MS Method 2[2] |
| Matrix | Methanolic solution of seized powder | Plasma, Urine, Cell culture medium |
| Linearity Range | 0.1 - 1.0 mg/mL | 0 - 10 µg/mL |
| Correlation Coefficient (r²) | >0.999 | Not specified |
| Precision (CV%) | 1.3% | Not specified |
| Accuracy (% Recovery) | -1.38% | Not specified |
| Limit of Detection (LOD) | Not specified | Plasma: 0.004 µg/mL, Urine: 0.002 µg/mL, Cell culture: 0.156-0.312 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Plasma: 0.016 µg/mL, Urine: 0.008 µg/mL, Cell culture: 0.312-0.625 µg/mL |
| Extraction Efficiency | Not applicable | Plasma: 79-96%, Urine: 90-108%, Cell culture: 76-101% |
Table 2: Comparison of LC-MS Method Performance for 1-Benzylpiperazine (BZP) Analysis
| Parameter | LC-ESI-MS Method[3] | LC-MS Method[4] |
| Matrix | Urine | Serum, Urine |
| Linearity Range | 0.10 - 5.0 mg/L | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not specified | 0.990 - 0.999 |
| Precision (Within-day CV%) | < 5.3% | Not specified |
| Precision (Between-day CV%) | < 13.7% | Not specified |
| Accuracy (% of theoretical) | Within 14.4% | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Recovery | 98.6% | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a foundation for laboratory implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the simultaneous quantification of BZP and other piperazine derivatives in various biological matrices.[2]
1. Sample Preparation:
-
Plasma: Protein precipitation.
-
Urine: Enzymatic hydrolysis.
-
Cell Culture Medium: Liquid-liquid extraction.
-
All Matrices: Solid-phase extraction followed by perfluoroacylation derivatization.
2. GC-MS Instrumentation and Conditions:
-
Injector Temperature: 250°C[1]
-
Interface Temperature: 280°C[1]
-
Oven Temperature Program: Hold at 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.30 min.[1]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]
-
MS Detector: Operates in electron ionization (EI) mode at 70eV.[1]
3. Data Analysis:
-
Quantification is based on the characteristic mass spectra of the derivatized BZP. The base ion for underivatized BZP is m/z 91, with other significant ions at m/z 134 and 176.[1]
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol
This method is designed for the confirmation and quantification of BZP in urine specimens.[3]
1. Sample Preparation:
-
Urine samples are subjected to an extraction procedure before analysis.
2. LC-ESI-MS Instrumentation and Conditions:
-
LC System: Comprising a vacuum degasser, binary pump, autosampler, and thermostatted column compartment.[3]
-
Column: Synergi™ Polar-RP C18 (150 x 2.0-mm i.d., 4µm).[3]
-
Column Temperature: 35°C.[3]
-
Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient Program: Acetonitrile held at 15% for 1.5 min, increased to 60% by 4 min, and held for 4 min.[3]
-
MS Interface: Electrospray ionization (ESI) with nitrogen as nebulizing and drying gas.[3]
-
Detection Mode: Selected Ion Monitoring (SIM). For BZP, the monitored ions are m/z 91, 177 (MH+), and 178, with the MH+ ion used for quantification.[3]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for GC-MS analysis of 1-Benzylpiperazine.
Caption: Workflow for LC-ESI-MS analysis of 1-Benzylpiperazine.
References
Navigating the Labyrinth of Piperazine Derivatives: A Comparative Guide to In Vitro Reproducibility
While the specific compound 1-Benzyl-3-phenylpiperazine remains largely uncharacterized in publicly available scientific literature, a wealth of in vitro research on the broader classes of benzylpiperazines and phenylpiperazines offers valuable insights for researchers. This guide provides a comparative analysis of the in vitro effects of prominent piperazine derivatives, focusing on experimental reproducibility and methodologies to aid in the design and interpretation of future studies.
The landscape of psychoactive substance research is continually evolving, with piperazine derivatives being a significant class of compounds of interest for their stimulant and entactogenic properties. 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are among the most extensively studied compounds in this family, often investigated for their effects on monoamine systems and potential cytotoxicity. This guide synthesizes findings from multiple in vitro studies to provide a comparative overview of their biological activities and the consistency of these findings across different experimental setups.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of piperazine derivatives is a critical parameter in assessing their safety profile. In vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and neutral red uptake assays, are commonly employed to determine the concentration at which these compounds induce cell death. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are key metrics for comparing the cytotoxic potency of different compounds.
A review of the literature reveals a degree of variability in the reported EC50 values for BZP and TFMPP, which can be attributed to differences in the cell lines used and the duration of exposure. For instance, studies on human-derived liver cell lines like HepaRG and HepG2, as well as primary rat hepatocytes, have shown that primary cells tend to be more sensitive to the toxic effects of these compounds.[1][2] Generally, TFMPP exhibits greater cytotoxicity than BZP across various cell types.[1][3]
Below is a summary of reported EC50 values for cytotoxicity, highlighting the variations across different studies and cell lines.
| Compound | Cell Line | Assay | Exposure Time | EC50 (mM) | Reference |
| 1-Benzylpiperazine (BZP) | H9c2 (rat cardiomyoblasts) | MTT | 24 hours | 343.9 | [3] |
| 1-Benzylpiperazine (BZP) | HepaRG (human hepatoma) | MTT | 24 hours | 6.60 | [1] |
| 1-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | MTT | 24 hours | 2.20 | [1] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | H9c2 (rat cardiomyoblasts) | MTT | 24 hours | 59.6 | [3] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | HepaRG (human hepatoma) | MTT | 24 hours | 0.45 | [1] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | MTT | 24 hours | 0.14 | [1] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | H9c2 (rat cardiomyoblasts) | MTT | 24 hours | 570.1 | [3] |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | H9c2 (rat cardiomyoblasts) | MTT | 24 hours | 702.5 | [3] |
Mechanistic Insights: Monoamine Transporter Interactions
The primary mechanism of action for many piperazine derivatives involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can lead to the inhibition of neurotransmitter reuptake or even reverse transport, increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin.
The potency and selectivity of these compounds for the different monoamine transporters vary significantly, which accounts for their distinct pharmacological profiles. BZP is often characterized as a non-selective monoamine releaser, while TFMPP shows a preference for serotonergic systems. The table below summarizes the in vitro potencies (IC50 values) of BZP and TFMPP at the human monoamine transporters.
| Compound | Transporter | Assay Type | IC50 (nM) |
| 1-Benzylpiperazine (BZP) | hDAT | [³H]WIN 35,428 Binding | 2980 |
| 1-Benzylpiperazine (BZP) | hNET | [³H]Nisoxetine Binding | 316 |
| 1-Benzylpiperazine (BZP) | hSERT | [³H]Paroxetine Binding | 8110 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | hDAT | [³H]WIN 35,428 Binding | 10000 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | hNET | [³H]Nisoxetine Binding | >10000 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | hSERT | [³H]Paroxetine Binding | 215 |
Experimental Protocols
To ensure the reproducibility of in vitro experiments with piperazine derivatives, it is crucial to follow standardized and detailed protocols. Below are representative methodologies for key assays mentioned in this guide.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Incubation with MTT: Incubate the plates for an additional 2-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the EC50 or IC50 value.
Monoamine Transporter Binding Assay
This competitive radioligand binding assay measures the affinity of a test compound for a specific monoamine transporter.
Protocol:
-
Membrane Preparation: Use cell membranes prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT) at a concentration near its Kd, and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration to calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of piperazine derivatives.
Caption: Proposed signaling pathway for piperazine-induced cytotoxicity.
References
- 1. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
Benchmarking 1-Benzyl-3-phenylpiperazine: A Comparative Guide to Known Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzyl-3-phenylpiperazine against established reference compounds known to interact with monoamine transporters. Due to the limited availability of specific in vitro binding and functional data for this compound in publicly accessible literature, this document focuses on providing a framework for its evaluation by presenting the pharmacological profiles of well-characterized reference compounds: Cocaine, Bupropion, and GBR 12909. The provided experimental protocols can be employed to generate the necessary data for a direct comparison.
Introduction to this compound and Reference Compounds
This compound belongs to the piperazine class of compounds, many of which are known to exhibit psychoactive properties by modulating the activity of monoamine neurotransmitter systems.[1][2] Its structural similarity to other known dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) ligands suggests its potential as a monoamine reuptake inhibitor.
To provide a meaningful benchmark, this guide will compare its anticipated profile with three well-established reference compounds:
-
Cocaine: A non-selective monoamine reuptake inhibitor, known for its high affinity for DAT, SERT, and NET.[3][4][5]
-
Bupropion: An antidepressant and smoking cessation aid that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6][7]
-
GBR 12909: A highly potent and selective dopamine reuptake inhibitor.[4]
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) of the reference compounds for the human dopamine, serotonin, and norepinephrine transporters. This data is essential for understanding their potency and selectivity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| Cocaine | 230[3] | 740[3] | 480[3] | Non-selective |
| Bupropion | 2800[6] | 45000[6] | 1400[6] | NET > DAT >> SERT |
| GBR 12909 | 1[4] | >100[4] | >100[4] | Highly DAT selective |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these compounds involves the inhibition of monoamine transporters. This blockage leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.
Experimental Protocols
To determine the pharmacological profile of this compound and enable a direct comparison with the reference compounds, the following standard in vitro assays are recommended.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter are prepared from transfected cell lines (e.g., HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Competition Assay: Membranes are incubated with a fixed concentration of radioligand and a range of concentrations of the test compound (this compound or reference compounds).
-
Incubation: The reaction is allowed to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Synaptosome Uptake Assays
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals.
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET and SERT) by homogenization and differential centrifugation.
-
Assay Buffer: A physiological buffer such as Krebs-Ringer-HEPES is used.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: Uptake is initiated by the addition of a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 7. Bupropion - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship (SAR) of 1-Benzyl-3-phenylpiperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting central nervous system (CNS) receptors. Understanding the structure-activity relationships (SAR) of this class of molecules is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of this compound analogs, summarizing their binding affinities at key monoamine receptors and transporters, and detailing the experimental protocols for their evaluation.
Comparative Analysis of Binding Affinities
The pharmacological profile of this compound analogs is significantly influenced by substitutions on both the benzyl and phenyl rings, as well as modifications to the piperazine core itself. The following tables summarize the binding affinities (Ki, in nM) of various analogs at dopamine D2 and D3 receptors, and the serotonin transporter (SERT), key targets in the treatment of various neuropsychiatric disorders.
Table 1: Binding Affinities of N-Phenylpiperazine Analogs at Human Dopamine D2 and D3 Receptors
| Compound | R | Ki (nM) hD2 | Ki (nM) hD3 | D2/D3 Selectivity |
| 1a | H | 349 | 96 | 3.6 |
| 1b | 2-F | 7522 | 1413 | 5.3 |
| 1c | 2-Cl | >10000 | 1205 | >8.3 |
| 1d | 2-CH3 | 895 | 201 | 4.5 |
| 1e | 3-F | 1021 | 136 | 7.5 |
| 1f | 3-Cl | 890 | 119 | 7.5 |
Data extracted from a study on N-phenylpiperazine analogs, which provide foundational SAR insights for the broader class of phenylpiperazine-containing compounds.
Table 2: Binding Affinities of Benzylpiperazine Derivatives at Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
| Compound | R | Linker | Ki (nM) σ1 | Ki (nM) σ2 | σ2/σ1 Selectivity |
| 2a | 4-OCH3 | -(CH2)2- | 1.6 | 1417 | 886 |
| 2b | 4-OCH3 | -(CH2)3- | 8.9 | 2850 | 320 |
| 2c | 4-OCH3 | -(CH2)4- | 25.1 | 4500 | 179 |
| 2d | H | -(CH2)2- | 10.5 | 3250 | 310 |
This table showcases the impact of linker length and benzyl ring substitution on the binding affinity of benzylpiperazine derivatives at sigma receptors, which are also important CNS targets.
Key Structure-Activity Relationship Insights
From the available data on related piperazine analogs, several key SAR trends can be inferred for the this compound scaffold:
-
Substitution on the N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for affinity and selectivity at dopamine receptors. Generally, small electron-withdrawing or lipophilic groups at the meta-position tend to enhance affinity for the D3 receptor over the D2 receptor.
-
Substitution on the Benzyl Ring: Substitutions on the benzyl moiety can significantly modulate binding to various receptors. For instance, a methoxy group at the para-position of the benzyl ring has been shown to be favorable for high affinity at sigma-1 receptors in related benzylpiperazine series.[1]
-
Piperazine Core Modifications: While not extensively covered in the provided tables for this specific scaffold, modifications to the piperazine ring itself, such as the introduction of substituents, can influence the conformational flexibility of the molecule and its interaction with the binding pocket of target receptors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are essential. The following are standard protocols for key assays used in the characterization of this compound analogs.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This assay is used to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from HEK-293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]Spiperone or [125I]Iodoazidobenzamide (IABN).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound or vehicle in the assay buffer.
-
For determining non-specific binding, a separate set of wells containing a high concentration of a known competing ligand (e.g., haloperidol) is included.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2/D3 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity of the compounds as agonists, antagonists, or partial agonists at D2/D3 receptors by quantifying their effect on cAMP levels.[1]
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human D2 or D3 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist (e.g., dopamine).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and buffers.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer.
-
To measure agonist activity, add serial dilutions of the test compound to the cells and incubate.
-
To measure antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC80) of a reference agonist.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
Visualizing SAR Workflows and Signaling Pathways
To better illustrate the processes involved in SAR studies and the downstream effects of receptor modulation, the following diagrams have been generated.
References
Confirming the Identity of Synthesized 1-Benzyl-3-phenylpiperazine: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for the synthesized compound, 1-Benzyl-3-phenylpiperazine, alongside common alternative piperazine derivatives: 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP). Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their analytical workflows.
Comparative Spectroscopic Data
The identity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The following tables summarize the expected and comparative data for this compound and its alternatives.
Table 1: ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| This compound | ~7.20-7.40 (m, 10H) | Aromatic protons (benzyl and phenyl rings) |
| ~3.80 (dd, 1H) | Methine proton (C3-H) | |
| ~3.55 (s, 2H) | Benzylic protons (N-CH₂-Ph) | |
| ~2.80-3.20 (m, 6H) | Piperazine ring protons | |
| ~1.90 (br s, 1H) | N-H proton | |
| 1-benzylpiperazine (BZP)[1][2][3][4] | 7.25-7.35 (m, 5H) | Aromatic protons |
| 3.51 (s, 2H) | Benzylic protons (N-CH₂-Ph) | |
| 2.91 (t, 4H) | Piperazine ring protons (adjacent to NH) | |
| 2.45 (t, 4H) | Piperazine ring protons (adjacent to N-benzyl) | |
| 1.85 (br s, 1H) | N-H proton | |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[5] | 7.30-7.50 (m, 4H) | Aromatic protons |
| 3.25 (t, 4H) | Piperazine ring protons (adjacent to N-aryl) | |
| 3.05 (t, 4H) | Piperazine ring protons (adjacent to NH) | |
| 1.95 (br s, 1H) | N-H proton | |
| 1-(3-chlorophenyl)piperazine (mCPP)[6][7][8][9][10][11] | 6.70-7.20 (m, 4H) | Aromatic protons |
| 3.15-3.25 (m, 4H) | Piperazine ring protons (adjacent to N-aryl) | |
| 3.00-3.10 (m, 4H) | Piperazine ring protons (adjacent to NH) | |
| 2.00 (br s, 1H) | N-H proton |
Table 2: GC-MS Spectroscopic Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Abundance) |
| This compound | 252 | 161, 134, 105, 91 (Tropylium ion) |
| 1-benzylpiperazine (BZP)[2][12][13][14] | 176 | 134, 91 (Base Peak), 65, 56 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[15][16][17][18] | 230 | 188, 172, 145 |
| 1-(3-chlorophenyl)piperazine (mCPP)[19][20] | 196/198 (isotope pattern) | 154, 138, 111 |
Table 3: FTIR Spectroscopic Data (KBr Pellet/Thin Film)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~3300 (br) | N-H stretch |
| 3020-3080 | Aromatic C-H stretch | |
| 2800-3000 | Aliphatic C-H stretch | |
| 1600, 1495, 1450 | Aromatic C=C stretch | |
| ~700-750 | C-H out-of-plane bend (monosubstituted benzene) | |
| 1-benzylpiperazine (BZP)[2][3][21] | ~3290 (br) | N-H stretch |
| 3027, 3061 | Aromatic C-H stretch | |
| 2815, 2935 | Aliphatic C-H stretch | |
| 1601, 1495, 1454 | Aromatic C=C stretch | |
| 700, 738 | C-H out-of-plane bend (monosubstituted benzene) | |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | ~3300 (br) | N-H stretch |
| 3050-3100 | Aromatic C-H stretch | |
| 2850-2960 | Aliphatic C-H stretch | |
| ~1610, 1500, 1450 | Aromatic C=C stretch | |
| ~1330 (s) | C-F stretch | |
| ~700, 790 | C-H out-of-plane bend (meta-disubstituted benzene) | |
| 1-(3-chlorophenyl)piperazine (mCPP) | ~3300 (br) | N-H stretch |
| 3000-3100 | Aromatic C-H stretch | |
| 2820-2950 | Aliphatic C-H stretch | |
| ~1595, 1480, 1450 | Aromatic C=C stretch | |
| ~1070 | C-Cl stretch | |
| ~680, 770 | C-H out-of-plane bend (meta-disubstituted benzene) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the ¹H-NMR spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: 3-4 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine the chemical shifts (δ) and coupling constants (J).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a mass selective detector.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min
-
Oven temperature program: Initial temperature of 100 °C for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Injection volume: 1 µL (splitless mode)
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-550 m/z
-
Ion source temperature: 230 °C
-
Transfer line temperature: 280 °C
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with reference spectra of known compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (for oils): Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling Pathways and Experimental Workflow
Piperazine derivatives are known to interact with various neurotransmitter systems in the central nervous system, primarily the dopaminergic and serotonergic systems.[2][5] Understanding these pathways is crucial for drug development professionals.
The interaction of piperazine derivatives with dopamine and serotonin receptors can trigger complex intracellular signaling cascades.
References
- 1. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mzCloud – 1 3 Chlorophenyl piperazine m CPP [mzcloud.org]
- 9. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 13. ez.restek.com [ez.restek.com]
- 14. 1-Benzylpiperazine [webbook.nist.gov]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1-Benzylpiperazine [webbook.nist.gov]
In Vivo Validation of 1-Benzyl-3-phenylpiperazine's Mechanism of Action: A Comparative Guide
This guide provides a comparative overview of the in vivo validation of the mechanism of action for 1-Benzyl-3-phenylpiperazine and related piperazine derivatives. Due to the limited availability of specific in vivo data for this compound, this document leverages experimental data from structurally and functionally similar compounds, such as 1-benzylpiperazine (BZP) and other phenylpiperazine analogs, to illustrate the validation process. The primary mechanism of action for this class of compounds involves the modulation of central dopamine, serotonin, and noradrenaline neurotransmission.[1][2]
Putative Mechanism of Action: Monoamine Transporter Interaction
Benzylpiperazine derivatives are primarily recognized as stimulants that enhance the release and/or inhibit the reuptake of monoamine neurotransmitters, particularly dopamine (DA), serotonin (5-HT), and norepinephrine (NE), by interacting with their respective transporters (DAT, SERT, NET).[1][2][3] This increased synaptic concentration of monoamines leads to the stimulation of postsynaptic receptors, resulting in their characteristic psychoactive effects.[1]
Caption: Proposed mechanism of action for benzylpiperazine derivatives.
In Vitro Binding Affinities: The First Step in Validation
Before proceeding to in vivo studies, the binding affinity of a compound for its putative targets is determined through in vitro radioligand binding assays. This data provides a quantitative measure of a compound's potency and selectivity for different transporters.
Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives for Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-naphthylmethyl)piperidine | 0.7 | 226 | 120 | 323 | 171 | [4] |
| GBR 12909 | 34 | 16224 | 5746 | 477 | 169 | [5] |
| 1-(3-hydroxyphenyl)-piperazine | 6800 | 120 | 1100 | 0.018 | 0.16 | [3] |
| 1-(3-chlorophenyl)-piperazine (mCPP) | 12000 | 110 | 2200 | 0.009 | 0.18 | [3] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Brain tissue (e.g., striatum for DAT, cortex for SERT/NET) from rodents is homogenized in a suitable buffer. The homogenate is centrifuged to isolate cell membranes containing the transporters.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]paroxetine for SERT, [3H]nisoxetine for NET, [3H]CFT for DAT) and varying concentrations of the test compound (e.g., this compound).[6][7]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Pharmacology: Assessing Functional Outcomes
Behavioral assays in animals are crucial for validating the functional consequences of a drug's mechanism of action. Locomotor activity and conditioned place preference are two standard models used to assess the stimulant and rewarding properties of piperazine derivatives.
Locomotor Activity
This assay measures the stimulant or sedative effects of a compound by quantifying the movement of an animal in a novel environment.[8] Compounds that increase synaptic dopamine, like many piperazine derivatives, typically increase locomotor activity.[9]
Table 2: Effects of Piperazine Derivatives on Locomotor Activity in Rodents
| Compound | Species | Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| m-CPP | Mice | 1-10 | Inhibition (strain-dependent) | [10] |
| TFMPP | Rats | 1-10 | Dose-dependent suppression | [11] |
| DBZP | Mice | 25-50 | Dose-dependent decreases | [9] |
m-CPP: 1-(m-chlorophenyl)piperazine; TFMPP: 1-(m-trifluoromethylphenyl)piperazine; DBZP: Dibenzylpiperazine
Caption: Workflow for a typical locomotor activity study.
Experimental Protocol: Locomotor Activity
-
Apparatus: A set of clear polycarbonate chambers equipped with infrared photobeam arrays to detect animal movement.
-
Habituation: Animals (typically mice or rats) are habituated to the test room for at least 60 minutes before testing.
-
Administration: Animals are administered the test compound (this compound) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, animals are placed individually into the locomotor activity chambers. Their horizontal and vertical movements are recorded for a set period (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled, number of vertical rears, and time spent in stereotypic movements are quantified and compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.[12][13] Animals learn to associate a specific environment with the effects of a drug. A preference for the drug-paired environment suggests rewarding properties, often linked to the activation of the mesolimbic dopamine system.[12][14]
Table 3: Conditioned Place Preference (CPP) Results for Piperazine Derivatives
| Compound | Species | Dose (mg/kg) | Outcome | Reference |
| Methamphetamine (Positive Control) | Mice | 0.5 | Significant Place Preference | [9] |
| TFMPP | Mice | 5, 10, 25 | No Place Preference | [9] |
| m-CPP | Mice | 5, 10, 25 | No Place Preference | [9] |
| DBZP | Mice | 25, 50 | No Place Preference | [9] |
Note: The lack of CPP with some piperazine derivatives may suggest weaker rewarding properties compared to classic stimulants or the presence of concurrent aversive effects.
Caption: A typical experimental design for a conditioned place preference study.
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A three-compartment chamber where the two outer compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures).
-
Pre-Test (Day 1): Each animal is placed in the central compartment and allowed to freely explore all three compartments for a set time (e.g., 15-30 minutes) to determine any initial preference for one of the outer compartments.
-
Conditioning (Days 2-5): This phase consists of four alternating daily sessions. On two days, the animal receives an injection of the test compound and is confined to one of the outer compartments (the "drug-paired" side). On the other two days, the animal receives a vehicle injection and is confined to the opposite compartment. The assignment of the drug-paired compartment is counterbalanced across animals.[12]
-
Post-Test (Day 6): In a drug-free state, the animal is again placed in the central compartment and allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-test compared to the pre-test indicates a conditioned place preference.[12]
In Vivo Neurochemical Analysis: Direct Measurement of Neurotransmitters
In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16][17] This provides direct evidence for a compound's ability to alter synaptic monoamine concentrations, thus validating its proposed mechanism of action.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens or striatum for dopamine).[18][19] The probe has a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sampling: Neurotransmitters in the extracellular fluid diffuse across the membrane and into the aCSF, which is then collected in small fractions (dialysates).[19]
-
Baseline Collection: Dialysate samples are collected for a period before drug administration to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The test compound is administered, and sample collection continues to measure changes in neurotransmitter concentrations over time.
-
Analysis: The concentration of monoamines (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Presentation: Results are typically expressed as a percentage change from the baseline level.
Caption: Key steps in an in vivo microdialysis experiment.
Conclusion and Future Directions
The in vivo validation of this compound's mechanism of action requires a multi-faceted approach. While data on this specific compound is sparse, the established methodologies for related piperazine derivatives provide a clear roadmap. The process begins with in vitro binding assays to determine potency and selectivity at monoamine transporters. This is followed by in vivo behavioral studies, such as locomotor activity and conditioned place preference, to assess the functional stimulant and rewarding effects. Finally, in vivo microdialysis offers direct evidence of the compound's impact on extracellular neurotransmitter levels in the brain. Future research should focus on conducting these described experiments specifically for this compound to definitively characterize its in vivo pharmacological profile and compare it to other well-studied piperazine analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of para-chlorophenylalanine on spontaneous locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stork: Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity [storkapp.me]
- 12. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-3-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-3-phenylpiperazine. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The following guidance is based on safety data for piperazine derivatives and corrosive organic amines.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield (minimum 8 inches) should be worn when there is a risk of splashing.[1][2] | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Gloves must be inspected before use and disposed of properly after handling.[2] | EN 374 |
| Protective Clothing | A lab coat or chemical-resistant apron.[3] For significant exposure risk, fire/flame resistant and impervious clothing is required.[4] | - |
| Respiratory Protection | To be used in poorly ventilated areas or when dust/aerosols may be generated. A full-face respirator is recommended if exposure limits are exceeded.[4] | NIOSH (US) or EN 149 (EU) |
Operational Plan: Safe Handling Protocol
Handling of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood.[3]
Step 1: Preparation
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[7]
Step 2: Handling the Compound
-
Avoid all personal contact, including inhalation of dust or vapors.[7][8]
-
Use non-sparking tools to prevent ignition.
-
Keep the container tightly closed when not in use.[1]
Step 3: Post-Handling
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8]
-
Decontaminate all work surfaces.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.[10] Wash the affected area with soap and water. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection and Segregation
-
Collect waste in a dedicated, suitable, and clearly labeled container.[11] The label should include "Hazardous Waste" and the full chemical name.[11]
-
Keep the waste container tightly closed.
-
Segregate from incompatible materials.[11]
Step 2: Storage of Waste
-
Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.[8][12]
-
The storage area should be secure and accessible only to authorized personnel.
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed hazardous waste disposal facility.[11]
-
Do not dispose of down the drain or in regular trash.[11]
-
Potential disposal methods include incineration in a licensed facility or burial in a specifically licensed landfill after neutralization with a suitable dilute acid.[7]
-
All disposal activities must adhere to local, state, and federal regulations.[11]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemsafe.ie [chemsafe.ie]
- 6. actenviro.com [actenviro.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
